molecular formula C10H14ClN3O3 B1440147 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride CAS No. 1185309-69-6

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Cat. No.: B1440147
CAS No.: 1185309-69-6
M. Wt: 259.69 g/mol
InChI Key: GBINWFFFZSLLKX-UHFFFAOYSA-N
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Description

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O3 and its molecular weight is 259.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-nitro-2-piperidin-4-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBINWFFFZSLLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671513
Record name 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-69-6
Record name 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS No. 1185309-69-6), a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. The document elucidates the molecule's core structural features, details its physicochemical properties, and presents a validated, step-by-step synthetic protocol. Furthermore, it explores the compound's established applications, particularly its role as a key intermediate and pharmacophore in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction and Significance

This compound is a substituted nitropyridine derivative that has emerged as a valuable building block in pharmaceutical research.[1][] Its structure uniquely combines three key chemical motifs: a pyridine ring, a nitro group, and a piperidine moiety linked via an ether bond. This amalgamation of functional groups imparts a distinct electronic and steric profile, making it a versatile scaffold for library synthesis and lead optimization.

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[3] The electron-withdrawing nature of the nitro group at the 5-position significantly influences the reactivity of the pyridine ring, particularly for nucleophilic substitution reactions. The piperidine group, a common fragment in centrally active agents, enhances solubility and provides a vector for further chemical modification.[4][5] The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics as a yellow crystalline solid.[1]

This guide will deconstruct the molecule's architecture, provide a robust synthetic pathway with mechanistic justifications, and discuss its current applications and future potential in therapeutic development.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by the precise spatial arrangement of its constituent functional groups. The core is a pyridine ring, substituted at the 2-position with a piperidin-4-yloxy group and at the 5-position with a nitro group. The basic nitrogen of the piperidine ring is protonated, forming a hydrochloride salt.

Structural Breakdown
  • 5-Nitropyridine Core: This unit is the electrophilic heart of the molecule. The strong electron-withdrawing nitro group (-NO₂) deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 6-positions.

  • Ether Linkage: An oxygen atom bridges the pyridine C2 carbon and the piperidine C4 carbon. This ether bond provides rotational flexibility.

  • Piperidine Moiety: This saturated heterocycle is crucial for modulating the compound's pharmacokinetic properties, such as solubility and membrane permeability. Its nitrogen atom serves as a basic center.

  • Hydrochloride Salt: The formation of the hydrochloride salt with the piperidine nitrogen enhances the compound's crystallinity, stability, and aqueous solubility, which are advantageous for storage and formulation.[6]

G A 5-Nitro-2-(4-piperidinyloxy)pyridine (Free Base) B Pyridine Ring A->B Core Scaffold C Nitro Group (-NO₂) B->C C5 Substitution (Electron Withdrawing) D Ether Linkage (-O-) B->D C2 Linkage E Piperidine Ring D->E Connects Rings F Hydrochloride Salt (at Piperidine N) E->F Salt Formation (Increases Solubility)

Caption: Key structural components of the title compound.

Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound.

PropertyValueSource
CAS Number 1185309-69-6[1][]
Molecular Formula C₁₀H₁₄ClN₃O₃[1][]
Molecular Weight 259.69 g/mol [1][]
Appearance Yellow Crystalline Solid[1]
SMILES C1CNCCC1OC2=NC=C(C=C2)[O-].Cl[7]
PSA (Polar Surface Area) 79.97 Ų[1]
LogP 2.77[1]

Synthesis and Characterization

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction, followed by deprotection and salt formation. This approach is logical and widely applicable for synthesizing substituted pyridyl ethers.

Retrosynthetic Analysis & Strategy

The primary disconnection is at the ether linkage, suggesting a reaction between an activated 2-halopyridine and a suitable piperidine-based alcohol. The most common and cost-effective starting material is 2-chloro-5-nitropyridine. The nucleophile, 4-hydroxypiperidine, contains a secondary amine that can compete in the SₙAr reaction. Therefore, a protection strategy for the piperidine nitrogen is essential for achieving high yield and purity. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under basic reaction conditions and its facile removal under acidic conditions, which dovetails perfectly with the final hydrochloride salt formation step.

G Target Target Molecule (Hydrochloride Salt) FreeBase Free Base 5-Nitro-2-(4-piperidinyloxy)pyridine Target->FreeBase HCl Addition BocProtected Boc-Protected Intermediate FreeBase->BocProtected Boc Deprotection SM1 Starting Material 1 2-Chloro-5-nitropyridine BocProtected->SM1 SₙAr Reaction SM2 Starting Material 2 N-Boc-4-hydroxypiperidine BocProtected->SM2 SₙAr Reaction

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow, where the outcome of each step confirms the success of the previous one.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • Causality: The reaction requires a strong, non-nucleophilic base to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the alcohol, and the only byproduct, H₂ gas, is easily removed. A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the charge separation in the transition state of the SₙAr reaction.

  • Methodology:

    • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of N-Boc-4-hydroxypiperidine (1.1 eq.) in DMF dropwise at 0 °C under an inert atmosphere (N₂).

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.

    • Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in DMF dropwise.

    • Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

    • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Causality: The Boc protecting group is labile under strong acidic conditions. A solution of HCl in an organic solvent (e.g., dioxane or isopropanol) serves the dual purpose of cleaving the Boc group (releasing CO₂ and isobutylene) and protonating the basic piperidine nitrogen to directly form the desired hydrochloride salt, often causing it to precipitate from the solution as a pure solid.

  • Methodology:

    • Dissolve the crude Boc-protected intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Add a solution of 4 M HCl in 1,4-dioxane (3-5 eq.) dropwise while stirring.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove non-polar impurities.

    • Dry the product under vacuum to yield this compound as a yellow solid.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): Purity assessment is critical. A reverse-phase HPLC method (e.g., C18 column) with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is suitable. UV detection at a wavelength corresponding to the absorbance maximum of the nitropyridine chromophore (approx. 310-320 nm) should be used.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing characteristic signals for the pyridine, piperidine, and methylene protons. The aromatic protons on the nitropyridine ring will appear as distinct doublets and doublets of doublets in the downfield region (δ 7.5-9.0 ppm). The piperidine protons will appear in the upfield region (δ 1.5-3.5 ppm).

    • ¹³C NMR: Will show the correct number of carbon signals, with the carbons attached to the nitro group and oxygen appearing at characteristic chemical shifts.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak corresponding to the free base ([M+H]⁺) at m/z 224.23, confirming the molecular weight.

Applications in Drug Development

The title compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest several avenues for drug discovery.

  • Antimicrobial Agents: The nitropyridine moiety is a known pharmacophore in certain antimicrobial compounds.[1] The mechanism often involves the enzymatic reduction of the nitro group within the target pathogen to generate cytotoxic reactive nitrogen species.[10]

  • Kinase Inhibitors: The pyridine scaffold is a cornerstone of many small-molecule kinase inhibitors. The piperidinyloxy side chain can be functionalized to interact with specific residues within the ATP-binding pocket of a target kinase.

  • CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. Further modification of the piperidine nitrogen could be used to develop ligands for various receptors and transporters.

G Molecule 5-Nitro-2-(4-piperidinyloxy)pyridine HCl Feature1 Nitropyridine Moiety Molecule->Feature1 Feature2 Piperidine Scaffold Molecule->Feature2 Feature3 Ether Linkage Molecule->Feature3 App2 Kinase Inhibition (Scaffold for Synthesis) Molecule->App2 Serves as Intermediate App1 Antimicrobial Activity (Reactive Nitrogen Species) Feature1->App1 Potential MoA App3 CNS Agents (Receptor/Transporter Ligands) Feature2->App3 Pharmacokinetic/Dynamic Role

Caption: Relationship between structure and potential applications.

Conclusion

This compound is a well-defined chemical entity with significant strategic value in pharmaceutical research. Its molecular structure offers a unique combination of reactivity and functionality, making it an important intermediate for synthesizing diverse libraries of bioactive compounds. The robust and logical synthetic pathway presented herein provides a reliable method for its preparation. As research into novel antimicrobials, kinase inhibitors, and CNS-active agents continues, the utility of this versatile building block is poised to expand, reinforcing the importance of substituted pyridines in the landscape of modern drug discovery.

References

  • 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652. PubChem. [Link]

  • Pyridinium chloride. Wikipedia. [Link]

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]

  • 5-Nitro-2-(4-nitrophenoxy)pyridine | C11H7N3O5 | CID 4014778. PubChem. [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • CAS 201594-84-5 | Pyridine, 2-[(S)-(4-chlorophenyl)(4-piperidinyloxy)methyl]- AlchemyPharm. [Link]

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • Pyridine 1613. NIOSH - CDC. [Link]

Sources

A Guide to the Strategic Synthesis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride: An In-Depth Analysis of Core Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is a pivotal intermediate in contemporary drug discovery, serving as a foundational scaffold for a variety of complex active pharmaceutical ingredients (APIs). Its synthesis, while seemingly straightforward, relies on a nuanced understanding of precursor chemistry and reaction dynamics. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the core precursors and the strategic rationale behind the synthesis of this valuable building block. Moving beyond a simple recitation of steps, this document elucidates the causal relationships in experimental design, focusing on the preparation of the key electrophilic and nucleophilic precursors that underpin the entire synthetic route.

Introduction: The Strategic Importance of the 5-Nitro-2-(piperidinyloxy)pyridine Scaffold

The pyridine ring is a ubiquitous feature in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with phenyl groups.[1][2] The specific substitution pattern of this compound endows it with unique chemical properties. The nitro group (-NO₂) is a powerful electron-withdrawing group that not only modulates the electronic properties of the final molecule but, more critically, activates the pyridine ring for the key bond-forming reaction. The piperidinyloxy moiety provides a versatile handle for further functionalization and can significantly influence the pharmacokinetic properties of a drug candidate. Consequently, a robust and well-understood synthesis of this intermediate is a critical first step in many drug development pipelines.

Retrosynthetic Analysis: A Strategy of Convergent Synthesis

The most logical and industrially scalable approach to constructing this compound is through a convergent synthesis. The core disconnection strategy involves breaking the ether linkage between the pyridine and piperidine rings. This bond is strategically formed via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

This retrosynthetic logic identifies two primary precursor molecules:

  • An electrophilic pyridine core: A pyridine ring activated by an electron-withdrawing group and possessing a suitable leaving group at the 2-position.

  • A nucleophilic piperidine moiety: A piperidine ring bearing a nucleophilic oxygen at the 4-position.

The final hydrochloride salt formation is typically integrated into the final deprotection step of the synthesis.

G Target 5-Nitro-2-(4-piperidinyloxy)pyridine • HCl Intermediate 5-Nitro-2-(4-piperidinyloxy)pyridine (Free Base) Target->Intermediate HCl Salt Formation (Final Step) Precursors Key Precursors Intermediate->Precursors C-O Ether Bond (Retrosynthetic Disconnection via SNAr) Electrophile 2-Chloro-5-nitropyridine (Electrophile) Precursors->Electrophile Nucleophile 4-Hydroxypiperidine (Nucleophile) Precursors->Nucleophile G cluster_0 Synthesis of 2-Chloro-5-nitropyridine A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Hydroxy-5-nitropyridine B->C Diazotization & Hydrolysis (NaNO₂, H₂O) D 2-Chloro-5-nitropyridine C->D Chlorination (POCl₃ or SOCl₂)

Caption: Synthetic workflow for the electrophilic precursor.

Experimental Protocol: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine

This protocol is adapted from established patent literature, demonstrating a "one-pot" method that combines nitration and diazotization/hydrolysis for improved efficiency. [3] Step 1: Nitration

  • Charge a suitable reaction vessel with concentrated sulfuric acid (8-10 parts by mass relative to 2-aminopyridine).

  • Cool the sulfuric acid to 10-20°C in an ice bath.

  • Slowly add 2-aminopyridine (1.0 eq) in portions, ensuring the internal temperature does not exceed 20°C.

  • Once the addition is complete and the solid has dissolved, add concentrated nitric acid (0.9-1.0 eq) dropwise, maintaining the temperature between 10-20°C.

  • After the addition, warm the reaction mixture to 45-50°C and stir for 4-5 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

Step 2: Diazotization and Hydrolysis

  • In a separate vessel, prepare a mixture of crushed ice and water (approx. 10 parts by mass).

  • Slowly quench the reaction mixture from Step 1 by adding it to the ice water, maintaining the quench temperature between 0-10°C.

  • Prepare an aqueous solution of sodium nitrite (1.5 eq).

  • Add the sodium nitrite solution dropwise to the quenched reaction mixture, again keeping the temperature between 0-10°C.

  • Stir the reaction for 1-2 hours at this temperature. The product, 2-hydroxy-5-nitropyridine, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate product.

Experimental Protocol: Chlorination
  • Charge a reaction vessel with 2-hydroxy-5-nitropyridine (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 3-5 eq) as both the reagent and solvent.

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours, monitoring by TLC/HPLC.

  • After completion, cool the reaction mixture and carefully quench it by pouring it slowly onto crushed ice.

  • Neutralize the mixture with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-nitropyridine, which can be purified by recrystallization or column chromatography.

Precursor II: The Nucleophilic Moiety — 4-Hydroxypiperidine

4-Hydroxypiperidine is the nucleophilic component in the key coupling reaction. It is commercially available, typically as its hydrochloride salt. [4]For the SNAr reaction, the free base is required. More importantly, to prevent a common side reaction—N-arylation of the piperidine nitrogen—it is standard practice to use an N-protected form of 4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) group is the protector of choice due to its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions.

The synthesis thus proceeds with 1-Boc-4-hydroxypiperidine , which is also widely commercially available. The use of this protected precursor is a critical experimental choice that ensures high regioselectivity and simplifies purification.

The Key Coupling Reaction and Final Product Formation

The convergence of the two precursors through the SNAr reaction forms the core C-O ether bond. The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

G cluster_1 Final Assembly Workflow E 2-Chloro-5-nitropyridine G N-Boc Protected Intermediate E->G SNAr Coupling (NaH, DMF) F 1-Boc-4-hydroxypiperidine F->G H 5-Nitro-2-(4-piperidinyloxy)pyridine • HCl G->H Deprotection & Salt Formation (HCl in Dioxane)

Caption: Final coupling, deprotection, and salt formation.

Experimental Protocol: SNAr Coupling and Hydrochloride Salt Formation

Step 1: SNAr Coupling

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C.

  • Add a solution of 1-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous DMF dropwise. Causality Note: This step generates the potent sodium alkoxide nucleophile in situ. The evolution of hydrogen gas will be observed.

  • Stir the mixture at 0°C for 30-60 minutes.

  • Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion is confirmed by TLC/HPLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M solution, 3-5 eq) at room temperature.

  • Stir the mixture for 2-4 hours. The desired hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities, and dry under vacuum to yield this compound.

Data Summary

The following table summarizes typical reaction parameters for this synthetic sequence. Yields are representative and can vary based on scale and purification methods.

StepKey ReagentsSolventTemp.Typical YieldPurity (Crude)
Nitration/Hydrolysis 2-Aminopyridine, H₂SO₄, HNO₃, NaNO₂Water0-50°C55-70%>90%
Chlorination 2-Hydroxy-5-nitropyridine, POCl₃NeatReflux80-95%>95%
SNAr Coupling 2-Chloro-5-nitropyridine, 1-Boc-4-hydroxypiperidine, NaHDMF0°C to RT85-98%>90%
Deprotection/Salt N-Boc Intermediate, HCl in DioxaneDioxaneRT90-99%>98%

Conclusion

The synthesis of this compound is a prime example of strategic chemical design. By understanding the roles of the core precursors—the activated electrophile 2-chloro-5-nitropyridine and the protected nucleophile 1-Boc-4-hydroxypiperidine —chemists can execute a robust and high-yielding synthesis. The rationale behind each step, from the nitration of 2-aminopyridine to the final acid-mediated deprotection, demonstrates how fundamental principles of reactivity and selectivity are applied to construct valuable molecular building blocks for the advancement of drug discovery.

References

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Kaur, M., & Singh, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Experimental and Clinical Sciences, 18(2), 52-73. [Link]

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1H NMR spectrum of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule, offering a detailed interpretation of its spectral features, a robust experimental protocol for data acquisition, and the underlying scientific principles governing the observed chemical shifts and coupling patterns.

Introduction and Molecular Structure

This compound is a yellow crystalline solid often utilized in pharmaceutical research and development.[1] Its molecular structure combines a substituted pyridine ring with a piperidine moiety through an ether linkage. The presence of a strongly electron-withdrawing nitro group, an electron-donating ether linkage, and a protonated amine in the form of a hydrochloride salt creates a distinct and predictable set of proton environments. 1H NMR spectroscopy is an indispensable tool for confirming the identity, purity, and structure of this compound by mapping these unique proton signals.

To facilitate spectral interpretation, the protons in the molecule are systematically labeled as shown in the structure below.

Caption: Labeled structure of this compound.

Predicted 1H NMR Spectral Features: A Mechanistic Rationale

The predicted 1H NMR spectrum is governed by the electronic environment of each proton. The hydrochloride salt form dictates that the piperidine nitrogen is protonated, significantly influencing the chemical shifts of adjacent protons.[2][3]

Pyridine Ring Protons (H3, H4, H6)

The pyridine ring protons are subject to strong electronic effects from the substituents. In an unsubstituted pyridine ring, protons typically resonate between 7.2 and 8.6 ppm.[4]

  • H6 Proton: This proton is ortho to the ring nitrogen and meta to the strongly electron-withdrawing nitro group (-NO2). The combined deshielding effects will shift this proton significantly downfield, making it the most downfield of the aromatic signals. It is expected to appear as a doublet due to coupling with H4 (4Jmeta coupling).

  • H4 Proton: Positioned between the nitro group and the ring nitrogen, H4 is also strongly deshielded. It will experience coupling from both H3 (3Jortho) and H6 (4Jmeta), resulting in a doublet of doublets.

  • H3 Proton: This proton is ortho to the electron-donating ether oxygen (-OR), which provides a shielding effect, moving it upfield relative to the other pyridine protons. It will appear as a doublet due to ortho-coupling with H4.

The expected order of chemical shifts for the pyridine protons is δH6 > δH4 > δH3 .

Piperidine Ring Protons (H1', H2', H3', NH2+)

The piperidine ring protons are significantly affected by the protonation of the nitrogen atom, which decreases electron density and shifts all ring protons downfield compared to neutral piperidine.[5]

  • NH2+ Protons: The two protons on the positively charged nitrogen will likely appear as a single, broad peak due to rapid exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d6, this signal is readily observable.

  • H1' Proton: The methine proton on the carbon attached to the ether oxygen is deshielded by the electronegative oxygen and is expected to be a complex multiplet, shifted significantly downfield into the 4.5 - 5.5 ppm range.

  • H2' and H3' Protons: These methylene protons are diastereotopic. The protons alpha to the protonated nitrogen (H2') will be more deshielded than the beta protons (H3').[6] Each position contains axial and equatorial protons, which will have different chemical shifts and coupling constants, leading to complex, overlapping multiplets in the aliphatic region of the spectrum. Generally, the H2' protons will resonate further downfield than the H3' protons.

Experimental Protocol for 1H NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on DMSO-d6 signal prep4->acq1 acq2 Shim magnet coils for optimal B0 homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 4s acq. time) acq2->acq3 acq4 Acquire Free Induction Decay (FID) data acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate spectrum to residual DMSO peak (δ 2.50 ppm) proc2->proc3 proc4 Integrate peaks and analyze multiplicities proc3->proc4

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is recommended for its ability to dissolve hydrochloride salts and to allow for the observation of the exchangeable N-H protons.[2]

    • Vortex the sample until the solid is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrumental Setup & Data Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d6 solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Utilize standard acquisition parameters for a quantitative 1H spectrum: a 45° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.[7]

    • Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform zero-order and first-order phase correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual DMSO-d5 peak to δ 2.50 ppm.[8] Note that a water peak is also commonly observed in DMSO-d6 at approximately δ 3.33 ppm.[9][10]

    • Integrate all signals corresponding to the analyte.

    • Analyze the multiplicity and coupling constants for each signal.

Spectral Data Summary and Interpretation

The following table summarizes the anticipated 1H NMR data for the title compound, based on the principles outlined above.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~ 9.1dJmeta ≈ 2.51H
NH2+~ 8.9 (broad)s-2H
H4~ 8.5ddJortho ≈ 9.0, Jmeta ≈ 2.51H
H3~ 7.2dJortho ≈ 9.01H
H1'~ 5.1m-1H
H2'~ 3.3m-4H
H3'~ 2.1m-4H

Interpretation:

  • Aromatic Region (δ 7.0 - 9.5 ppm): The three distinct signals confirm the trisubstituted pyridine ring. The downfield doublet at ~9.1 ppm is assigned to H6 , showing only a small meta-coupling. The doublet of doublets at ~8.5 ppm corresponds to H4 , exhibiting both ortho and meta couplings. The most upfield aromatic signal, a doublet at ~7.2 ppm, is assigned to H3 , consistent with the shielding effect of the adjacent ether group.

  • Exchangeable Protons: A broad singlet observed around 8.9 ppm is characteristic of the two acidic protons of the protonated piperidine nitrogen (NH2+ ). The broadness is typical for exchangeable protons.

  • Aliphatic Region (δ 2.0 - 5.5 ppm): The multiplet furthest downfield in this region, around 5.1 ppm, is assigned to the methine proton H1' , deshielded by the ether oxygen. The complex, overlapping multiplets centered around 3.3 ppm and 2.1 ppm are assigned to the methylene protons of the piperidine ring, H2' and H3' , respectively. The downfield position of the H2' protons is a direct consequence of their proximity to the electron-withdrawing ammonium center.[3]

Conclusion

The provides a wealth of structural information. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern on the pyridine ring, clearly showing the influence of the nitro and piperidinyloxy groups. Furthermore, the signals in the aliphatic region, particularly the downfield shifts of the protons alpha to the nitrogen, unequivocally confirm the presence of the piperidinium hydrochloride salt form. This guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize 1H NMR data for the characterization of this and structurally related compounds.

References

  • Cowley, A. R., et al. (2014). A versatile catalyst for the SABRE hyperpolarization of a wide range of substrates in protic and aprotic media. Journal of the American Chemical Society, 136(17), 6384–6391. Available at: [Link]

  • Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(8), 491-503. Available at: [Link]

  • Fraczek, T., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(15), 4475. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Dambus, M., & Filotti, L. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Revue Roumaine de Chimie, 10, 763-767.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Karim, A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(33), 28833–28841. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. Retrieved from [Link]

  • Simpson, A. J., & Brown, S. A. (2018). Acquiring 1H and 13C Spectra. In NMR in Agro-food. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

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Mass spectrometry of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies required for the structural elucidation and characterization of this compound. We will explore optimal ionization techniques, predictable fragmentation patterns, and detailed experimental protocols. The causality behind each methodological choice is explained to ensure both scientific integrity and replicability. This guide is designed to serve as a self-validating system, grounded in authoritative references and practical insights from the field.

Introduction: The Analytical Imperative

5-Nitro-2-(4-piperidinyloxy)pyridine is a heterocyclic compound featuring a nitro-substituted pyridine ring linked via an ether bond to a piperidine moiety.[1] In its hydrochloride salt form, it presents unique analytical challenges and requirements. Mass spectrometry (MS) stands as a cornerstone technique for its analysis, offering unparalleled sensitivity and structural specificity. It is indispensable for confirming molecular identity, assessing purity, and identifying potential metabolites or degradants in pharmaceutical research and development.[1]

The molecule possesses several key structural features that dictate its behavior in a mass spectrometer: two basic nitrogen atoms (one in the pyridine ring and one in the piperidine ring) that are readily protonated, a labile ether linkage, and a nitroaromatic system. Understanding how these features influence ionization and fragmentation is critical for developing a robust analytical method. This guide will systematically deconstruct the process, moving from theoretical considerations to a validated, step-by-step experimental protocol.

Physicochemical Properties and Ionization Strategy

Molecular Structure and Mass
  • Chemical Name: this compound

  • Molecular Formula (Salt): C₁₀H₁₄ClN₃O₃[1]

  • Molecular Weight (Salt): 259.69 g/mol [1]

  • Molecular Formula (Free Base): C₁₀H₁₃N₃O₃

  • Monoisotopic Mass (Free Base): 223.0957 Da

For high-resolution mass spectrometry, the analysis focuses on the free base. The hydrochloride salt readily dissociates in solution, and the chloride ion is typically not observed in positive ion mode, or it may appear as an adduct in negative ion mode.[2]

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier technique for analyzing polar and thermally labile molecules like 5-Nitro-2-(4-piperidinyloxy)pyridine.[3][4] As a "soft" ionization method, ESI minimizes in-source fragmentation, ensuring that the primary ion observed corresponds to the intact molecule.[3][4]

Causality of Method Selection:

  • Positive Ion Mode ([M+H]⁺): The compound contains two basic nitrogen atoms within the piperidine and pyridine rings. These sites are readily protonated in the acidic environment of the ESI plume, leading to the formation of a stable, positively charged protonated molecule, [M+H]⁺, where 'M' represents the neutral free base. This makes positive ion mode the logical and most sensitive choice for detection.

  • Solubility: The hydrochloride salt form ensures good solubility in polar protic solvents such as methanol and water, which are ideal mobile phases for ESI.[1]

Experimental Methodology

A robust analytical method is built on a foundation of meticulous preparation and precisely controlled instrumental parameters. The following protocols are designed to be a self-validating system for the analysis of this specific compound.

Detailed Protocol: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol. Vortex thoroughly to ensure complete dissolution.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into a clean vial and add 990 µL of 50:50 (v/v) methanol:water. This solvent composition is well-suited for ESI, promoting efficient desolvation and ionization.

  • Final Dilution for Infusion (1 µg/mL): For direct infusion analysis, further dilute the working solution 1:10 by taking 100 µL and adding 900 µL of 50:50 methanol:water containing 0.1% formic acid.

    • Expert Insight: The addition of 0.1% formic acid to the final solution is a critical step. It lowers the pH of the mobile phase, ensuring that the basic nitrogen atoms on the analyte are fully protonated before entering the ESI source, thereby maximizing the signal intensity of the [M+H]⁺ ion.

Detailed Protocol: LC-MS/MS Instrumentation and Data Acquisition

This protocol is designed for a standard tandem mass spectrometer coupled with a liquid chromatography system.

  • Chromatography (Optional but Recommended): For mixture analysis, use a C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient can be developed, for example, starting at 5% B and ramping to 95% B over several minutes.

  • Mass Spectrometer Settings (ESI Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Cone Gas Flow (N₂): 50 L/hr

  • Full Scan (MS1) Acquisition:

    • Mass Range: m/z 50 - 300

    • Purpose: To detect the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) Acquisition:

    • Precursor Ion: Select the m/z of the [M+H]⁺ ion (calculated as 224.10).

    • Collision Gas: Argon

    • Collision Energy: Ramp from 10-40 eV.

    • Purpose: To induce fragmentation of the parent ion and generate a characteristic fragmentation spectrum for structural confirmation. Ramping the collision energy ensures that both low-energy (e.g., loss of water) and high-energy (e.g., ring opening) fragmentations are observed.

Visualization: Analytical Workflow

The logical flow from sample preparation to final data interpretation is a critical component of a validated method.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh 1 mg of Compound B Dissolve in 1 mL Methanol (Stock Solution) A->B C Dilute to 10 µg/mL (Working Solution) B->C D Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% FA C->D E Direct Infusion or LC Injection D->E F ESI Source (Positive Ion Mode) E->F G Full Scan (MS1) Detect [M+H]⁺ at m/z 224.1 F->G H Tandem MS (MS/MS) Isolate & Fragment m/z 224.1 G->H I Confirm Parent Ion Mass G->I J Analyze Fragmentation Pattern H->J I->J K Structural Elucidation J->K

Caption: Experimental workflow for MS analysis.

Data Interpretation and Fragmentation Analysis

The Parent Ion: [M+H]⁺

In the full scan (MS1) spectrum, the most prominent peak will be the protonated molecule of the free base.

  • Expected m/z: 224.10

  • Significance: The accurate mass measurement of this ion confirms the elemental composition (C₁₀H₁₄N₃O₃) of the protonated molecule, providing the first layer of structural validation.

Tandem MS (MS/MS) and Key Fragmentation Pathways

The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of 5-Nitro-2-(4-piperidinyloxy)pyridine is driven by its main structural motifs: the piperidine ring, the ether linkage, and the nitro-pyridine group.[5]

Common Fragmentation Pathways for Piperidine Derivatives:

  • Alpha-Cleavage: The bond adjacent to the protonated nitrogen atom in the piperidine ring is a common point of cleavage, leading to ring-opening and subsequent loss of small neutral molecules.[5]

  • Neutral Loss: Substituted piperidines often exhibit the neutral loss of small molecules like water.[5][6]

Common Fragmentation Pathways for Nitroaromatics:

  • Loss of NO₂: A characteristic fragmentation involves the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂). This corresponds to a neutral loss of 46 or 47 Da, respectively.

  • Loss of NO: A loss of 30 Da corresponding to a nitric oxide radical (•NO) is also frequently observed.[7]

Visualization: Predicted Fragmentation Pathway

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments parent [M+H]⁺ m/z 224.10 C₁₀H₁₄N₃O₃⁺ frag1 Fragment A m/z 178.11 C₁₀H₁₄N₂O⁺ parent->frag1 - NO₂ (46 Da) frag2 Fragment B m/z 140.04 C₅H₅N₂O₂⁺ parent->frag2 Ether Cleavage frag3 Fragment C m/z 85.09 C₅H₁₁N⁺ parent->frag3 Ether Cleavage frag4 Fragment D m/z 57.07 C₄H₇⁺ frag3->frag4 Ring Fragmentation

Caption: Predicted fragmentation of the parent ion.

Data Summary: Table of Key Ions
m/z (Theoretical)Proposed FormulaProposed Structure/OriginNotes
224.10[C₁₀H₁₃N₃O₃+H]⁺Protonated Parent MoleculeThe primary ion observed in the MS1 spectrum.
178.11[C₁₀H₁₃N₂O+H]⁺Loss of Nitro Group (-NO₂)A characteristic loss for nitroaromatic compounds. Confirms the presence of the NO₂ group.
140.04[C₅H₄N₂O₂]⁺5-Nitropyridin-2-yl CationResults from the cleavage of the C-O ether bond. Confirms the two main moieties.
85.09[C₅H₁₁N]⁺Piperidine Imine CationResults from ether cleavage with proton retention on the piperidine nitrogen, followed by loss of H₂O.
57.07[C₄H₇]⁺Butenyl CationA common secondary fragment from the decomposition of the piperidine ring.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using electrospray ionization in positive ion mode. This guide outlines a comprehensive and self-validating methodology, from sample preparation to data interpretation. By leveraging high-resolution mass spectrometry for parent ion confirmation and tandem mass spectrometry (MS/MS) for fragmentation analysis, a confident structural elucidation is readily achievable. The predictable fragmentation pathways, primarily involving the loss of the nitro group and cleavage of the ether linkage, provide a reliable fingerprint for the identification and characterization of this molecule in various scientific applications.

References

  • Ganesan, A., & Ali, A. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry. Available at: [Link]

  • Dan, J., & Chen, H. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Harvard Apparatus. Available at: [Link]

  • Ilov, N., et al. (2021). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. Available at: [Link]

  • Laakso, P., & Kallio, H. (1993). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Pinto, F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 5-Nitro-2-(4-nitrophenoxy)pyridine. PubChem. Available at: [Link]

  • Ghosh, C., & Sanyal, S. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • Reddit. (2022). Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. Reddit. Available at: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]

Sources

A Comprehensive Technical Guide to 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS No. 1185309-69-6). The following sections detail the commercial sourcing, synthesis, quality control, and analytical methodologies pertinent to this compound, ensuring a well-rounded understanding for its application in research and development.

Introduction to a Key Building Block

This compound is a yellow crystalline solid with the molecular formula C₁₀H₁₄ClN₃O₃ and a molecular weight of 259.69 g/mol .[1][2] Its structure, featuring a nitropyridine core linked to a piperidine moiety via an ether bond, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, while the piperidine unit offers a versatile scaffold for further functionalization. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable property for various research applications.[1]

Commercial Availability and Supplier Landscape

Identifying a reliable commercial source is a critical first step in any research endeavor. Several chemical suppliers list this compound in their catalogs. A comparative analysis of offerings from prominent vendors is presented below. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify the quality and purity of the material before procurement.

SupplierStated PurityCAS NumberMolecular FormulaAdditional Information
BOC Sciences Inquire1185309-69-6C₁₀H₁₄ClN₃O₃Offers a range of specialty chemicals and supports projects from early discovery to process development.
Matrix Scientific Inquire1185309-69-6C₁₀H₁₄ClN₃O₃Lists the compound with the hazard classification of "Irritant".[2]
Alfa Chemistry 96%1185309-69-6C₁₀H₁₄ClN₃O₃Provides a stated purity of 96%.[3]
Guidechem 97% (Meryer)1185309-69-6C₁₀H₁₄ClN₃O₃Lists multiple suppliers, with Meryer (Shanghai) Chemical Technology Co., Ltd. offering a purity of 97%.[1]

Synthesis Pathway and Potential Impurities

A thorough understanding of the synthetic route is crucial for anticipating potential impurities and establishing a robust quality control strategy. The most probable synthetic pathway for 5-Nitro-2-(4-piperidinyloxy)pyridine is a Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthesis of Precursors

The synthesis of the final compound relies on two key precursors: 2-chloro-5-nitropyridine and 4-hydroxypiperidine.

  • 2-Chloro-5-nitropyridine (CAS No. 4548-45-2): This precursor is typically synthesized from 2-hydroxy-5-nitropyridine through a chlorination reaction, often employing reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6][7] The 2-hydroxy-5-nitropyridine itself can be prepared from 2-aminopyridine via nitration followed by diazotization and hydrolysis.[8]

  • 4-Hydroxypiperidine (CAS No. 5382-16-1): This starting material is commercially available, often as a white to off-white crystalline powder with a typical purity of 98% or higher.[9][10]

Final Synthesis Step: Williamson Ether Synthesis

The final step involves the reaction of 2-chloro-5-nitropyridine with 4-hydroxypiperidine in the presence of a base to facilitate the formation of the ether linkage. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.

Synthesis_Pathway 2-chloro-5-nitropyridine 2-Chloro-5-nitropyridine Reaction Williamson Ether Synthesis (Base) 2-chloro-5-nitropyridine->Reaction 4-hydroxypiperidine 4-Hydroxypiperidine 4-hydroxypiperidine->Reaction Free_Base 5-Nitro-2-(4-piperidinyloxy)pyridine Reaction->Free_Base HCl_treatment HCl Free_Base->HCl_treatment Final_Product 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride HCl_treatment->Final_Product

Figure 1: Proposed synthesis of the target compound.
Potential Impurities

A critical aspect of quality control is the identification and management of impurities. Based on the synthetic route, the following impurities could potentially be present in the final product:

  • Unreacted Starting Materials: Residual 2-chloro-5-nitropyridine and 4-hydroxypiperidine.

  • By-products from Precursor Synthesis: Impurities carried over from the synthesis of 2-chloro-5-nitropyridine, such as isomers or over-chlorinated species.

  • By-products from Williamson Ether Synthesis:

    • Positional Isomers: If the starting materials for the precursors are not pure, other isomers could be formed.

    • Products of Side Reactions: Dehydration of 4-hydroxypiperidine under certain conditions could lead to the formation of piperidine-related by-products.[11]

  • Residual Solvents: Solvents used in the reaction and purification steps.

Analytical Characterization and Quality Control

Robust analytical methods are essential to confirm the identity, purity, and quality of this compound. The following techniques are recommended for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of this compound and quantifying impurities.[12][13]

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an ammonium acetate buffer) and an organic modifier (acetonitrile or methanol) is recommended. The choice of organic modifier can influence the selectivity, especially with aromatic compounds.[14]

  • Detection: A UV detector set at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the nitropyridine chromophore) should provide good sensitivity.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile.

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]

QC_Workflow cluster_0 Quality Control Workflow Raw_Material Incoming Raw Material QC_Testing QC Testing: - HPLC for Purity - NMR for Identity - Karl Fischer for Water Content Raw_Material->QC_Testing Release Material Release for Use QC_Testing->Release

Sources

Methodological & Application

Application Note: A Comparative Guide to the Synthesis of 5-amino-2-(4-piperidinyloxy)pyridine from its 5-Nitro Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the chemical synthesis of 5-amino-2-(4-piperidinyloxy)pyridine, a crucial building block in pharmaceutical development. The primary focus is the reduction of the aromatic nitro group of the precursor, 5-nitro-2-(4-piperidinyloxy)pyridine. We present a comparative analysis of common reduction methodologies, including catalytic hydrogenation and metal-acid systems, to inform rational protocol selection. A detailed, field-proven protocol for catalytic hydrogenation using palladium on carbon (Pd/C) is provided, complete with procedural steps, safety protocols, reaction monitoring, and product purification. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Importance

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically significant drugs. The title compound, 5-amino-2-(4-piperidinyloxy)pyridine, serves as a key intermediate for the synthesis of complex molecular targets, leveraging its versatile amino group for further derivatization. The most common and direct route to this compound is through the reduction of its stable nitro precursor.

The transformation of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis. However, the choice of reducing agent is critical and depends on factors such as substrate sensitivity, desired chemoselectivity, scalability, and safety. This guide elucidates the causality behind selecting an appropriate method for this specific transformation.

Reaction Scheme and Mechanism Overview

The conversion of the 5-nitro precursor to the desired 5-amino product is a six-electron reduction. The overall transformation is as follows:

Caption: General reaction scheme for the reduction.

The reaction mechanism, while varying with the chosen reagents, generally proceeds through intermediate species such as nitroso and hydroxylamine derivatives before reaching the final amine product[1]. The goal of a successful protocol is to drive the reaction to completion, minimizing the accumulation of these potentially mutagenic intermediates.

Comparative Analysis of Reduction Methodologies

Several robust methods exist for the reduction of aromatic nitro groups.[2] The selection of an optimal method requires a careful evaluation of its advantages and limitations.

MethodReagentsTypical ConditionsAdvantagesDisadvantagesSelectivity & Compatibility
Catalytic Hydrogenation H₂ gas, Pd/C (5-10 mol%)Methanol or Ethanol, RT, 1-5 bar H₂High yield, clean reaction, catalyst is recyclable.[2][3]Requires specialized pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, some benzyl ethers).[3]Excellent for this substrate; potential for dehalogenation if aryl halides are present.[3]
Catalytic Hydrogenation H₂ gas, Raney® NickelMethanol or Ethanol, RT-50°C, 3-10 bar H₂Effective and often used when dehalogenation is a concern with Pd/C.[3][4]Pyrophoric catalyst requires careful handling; may not be as active as Palladium.[5][6]Good choice for substrates containing I, Br, or Cl substituents that need to be preserved.[3]
Metal/Acid Reduction Iron (Fe) powder, Acetic Acid (AcOH) or NH₄ClEthanol/Water, RefluxMild, cost-effective, and tolerates a wide range of functional groups.[3][7][8]Stoichiometric amounts of metal are required, leading to iron sludge waste; can require harsh acidic conditions.High chemoselectivity; generally does not reduce esters, amides, or nitriles.[9]
Metal/Acid Reduction Tin(II) Chloride (SnCl₂)Ethanol or Ethyl Acetate, HCl, RefluxMild conditions and good functional group tolerance.[3][10][11]Generates significant tin waste which can be difficult to remove from the product; workup can be challenging due to emulsion formation.[12]A reliable lab-scale method for complex molecules where hydrogenation is not viable.[3]

Recommended Protocol: Catalytic Hydrogenation with Pd/C

This protocol details the reduction of the nitro precursor using a standard palladium-on-carbon catalyst under a hydrogen atmosphere.

Materials and Reagents
ReagentM.W.CAS No.Hazard ClassNotes
5-nitro-2-(4-piperidinyloxy)pyridine237.24N/AIrritantStarting Material
Palladium on Carbon (10 wt%)106.42 (Pd)7440-05-3Flammable SolidPyrophoric when dry. Handle with care.
Methanol (MeOH), Anhydrous32.0467-56-1Flammable, ToxicReaction Solvent
Hydrogen (H₂)2.021333-74-0Flammable GasUse in a well-ventilated area.
Celite® 545N/A61790-53-2IrritantFiltration Aid
Dichloromethane (DCM)84.9375-09-2CarcinogenExtraction Solvent
Sodium Sulfate (Na₂SO₄), Anhydrous142.047757-82-6N/ADrying Agent
Experimental Workflow Diagram

cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup1 Dissolve nitro compound in Methanol setup2 Place in hydrogenation vessel setup1->setup2 setup3 Carefully add Pd/C catalyst under Nitrogen setup2->setup3 react1 Seal vessel and purge with Nitrogen (3x) setup3->react1 react2 Purge with Hydrogen (3x) react1->react2 react3 Pressurize with H₂ (e.g., 3 bar) react2->react3 react4 Stir vigorously at RT react3->react4 workup1 Monitor by TLC/LC-MS until completion react4->workup1 workup2 Vent H₂ and purge with Nitrogen workup1->workup2 workup3 Filter through Celite® to remove Pd/C workup2->workup3 workup4 Rinse Celite® pad with Methanol workup3->workup4 workup5 Concentrate filtrate in vacuo workup4->workup5 purify1 Purify crude solid via column chromatography or recrystallization workup5->purify1 purify2 Characterize pure product (¹H NMR, ¹³C NMR, MS) purify1->purify2

Caption: Step-by-step workflow for catalytic hydrogenation.

Detailed Step-by-Step Protocol

Reaction Setup:

  • To a hydrogenation vessel suitable for pressure reactions, add 5-nitro-2-(4-piperidinyloxy)pyridine (1.0 eq).

  • Add anhydrous methanol (approx. 10-20 mL per gram of starting material). Stir until all solid has dissolved.

  • Under a gentle stream of inert gas (Nitrogen or Argon), carefully add 10% Palladium on Carbon (typically 5-10% by weight relative to the starting material).

    • Expert Insight: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry, highly dispersed catalyst from reacting with oxygen in the air.

Hydrogenation: 4. Securely seal the reaction vessel. 5. Purge the vessel by evacuating to a low vacuum and backfilling with inert gas. Repeat this cycle three times to remove all oxygen. 6. Perform a similar purge cycle with hydrogen gas, evacuating the inert gas and backfilling with H₂. Repeat three times.[13] 7. Pressurize the vessel to the desired pressure (typically 3-5 bar or using a hydrogen-filled balloon for atmospheric pressure reactions). 8. Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 10% Methanol in Dichloromethane. The product amine should have a lower Rf than the starting nitro compound. The reaction is typically complete within 4-16 hours.

Work-up and Isolation: 10. Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel three times with an inert gas. 11. Prepare a small plug of Celite® in a Büchner funnel. 12. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.

  • Causality: This step is essential for removing the heterogeneous catalyst. The Celite prevents the fine catalyst powder from passing through the filter paper. Crucially, do not allow the filter cake to dry completely, as the catalyst can become pyrophoric. Keep it wet with solvent.[13]
  • Rinse the reaction vessel and the filter cake with additional methanol to ensure complete transfer of the product.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-amino-2-(4-piperidinyloxy)pyridine, which is often an off-white or pale-yellow solid.

Purification: 15. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. 16. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

  • Palladium on Carbon (Pd/C): The catalyst is flammable and pyrophoric, especially when dry or spent. Always handle in a well-ventilated fume hood under an inert atmosphere. Do not allow the catalyst to dry on filter paper. Quench spent catalyst carefully by suspending it in water before disposal.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge.[14] Operate in a fume hood or a designated, well-ventilated area away from ignition sources.[15]

  • Solvents: Methanol and Dichloromethane are toxic and/or carcinogenic. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

  • Piperidine Derivatives: While specific data for the reactants and products may be limited, related piperidine compounds can be corrosive and toxic.[16] Avoid contact with skin and eyes.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or poor stirring.3. Leak in the reaction setup.1. Use fresh catalyst. If sulfur-containing compounds are present, pre-treat the starting material.2. Increase stirring speed and/or hydrogen pressure.3. Check all seals and connections on the pressure vessel.
Side Product Formation Potential for hydrogenolysis of the C-O ether bond at high temperatures or pressures.Maintain mild reaction conditions (room temperature, low pressure). Monitor the reaction closely to avoid over-reduction.
Low Yield after Work-up 1. Product adsorbed onto the catalyst or Celite.2. Product is partially soluble in the purification solvent.1. Wash the filter cake thoroughly with more solvent (methanol or ethyl acetate).2. Adjust the solvent system for extraction or chromatography; perform multiple extractions.
Product is Dark/Colored Presence of residual intermediates (nitroso, azo compounds) or oxidation of the amine product.Ensure the reaction goes to completion. Handle the final amine product under an inert atmosphere if it is sensitive to air oxidation. An activated carbon treatment during workup may help.

References

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Nitro Reduction - Common Conditions.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Safety D
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Reduction of nitroaromatic compounds in tin(II) chloride....
  • The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Tin(II) chloride - Wikipedia.
  • WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
  • Nitroarom
  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. Reddit.
  • PIPERIDINE - CAMEO Chemicals. NOAA.
  • Reagent Friday: Raney Nickel. Master Organic Chemistry.

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Application Notes & Protocols for the Scale-Up Synthesis of Aminopyridine Derivatives from Nitropyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminopyridines and Their Synthesis

Aminopyridine derivatives are foundational building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries. Their prevalence in active pharmaceutical ingredients (APIs) stems from the pyridine ring's ability to act as a bioisostere for a phenyl group while offering improved solubility and metabolic stability, and the amino group's utility as a key synthetic handle for constructing more complex molecules.[1][2]

The reduction of nitropyridine precursors is a robust and widely adopted method for the industrial-scale synthesis of these valuable intermediates.[3] This transformation, while conceptually straightforward, presents significant challenges upon scale-up. The primary concerns revolve around managing the reaction's potent exothermicity, ensuring process safety, achieving high chemoselectivity, and developing efficient, scalable workup procedures.[4]

This guide provides a comprehensive overview of the key methodologies for nitropyridine reduction, offering detailed protocols and the scientific rationale behind critical process decisions. It is designed to equip researchers and process chemists with the knowledge to transition these vital syntheses from the laboratory bench to pilot and production scales safely and efficiently.

Part 1: Foundational Strategy—Selecting the Optimal Reduction Method

The choice of reduction method is the most critical decision in the process development lifecycle. It directly impacts safety, cost, throughput, and environmental footprint. The decision is multifactorial, depending on the substrate's electronic and steric properties, the presence of other functional groups, the desired scale, and available plant infrastructure.

Catalytic Hydrogenation: The Industrial Workhorse

Catalytic hydrogenation is often the preferred method for its high atom economy and clean reaction profiles, which typically yield the desired amine and water as the only byproduct.[5]

  • Heterogeneous Catalysis (H₂ Gas): This approach utilizes solid-supported catalysts, most commonly palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. It is highly efficient but requires specialized high-pressure reactor systems (autoclaves) and stringent safety protocols for handling flammable hydrogen gas.[3][5] A key consideration is chemoselectivity; for instance, Pd/C is highly active and can inadvertently reduce other functional groups, such as halogens (dehalogenation), which may be undesirable. Raney Nickel is often a suitable alternative when dehalogenation is a concern.[5]

  • Catalytic Transfer Hydrogenation (CTH): CTH offers a significant safety advantage by avoiding the use of high-pressure gaseous hydrogen.[6] Instead, a hydrogen donor, such as formic acid, ammonium formate, or hydrazine, is used in the presence of a catalyst (typically Pd/C).[7][8] The decomposition of the donor provides hydrogen in situ. This method is particularly well-suited for standard, non-pressurized reactors, making it a versatile option for many facilities.

Metal-Mediated Reductions: Classic and Cost-Effective Solutions

Stoichiometric reduction using dissolving metals remains a viable and economical option, especially for large-scale manufacturing where the cost of precious metal catalysts may be prohibitive.

  • Iron in Acidic Media (Fe/HCl or Fe/AcOH): This is one of the oldest and most cost-effective methods for nitro group reduction.[9] It is robust and tolerant of many functional groups. However, the primary drawback is the generation of large quantities of iron oxide sludge, which complicates product isolation and presents a significant waste disposal challenge.[4]

  • Tin (SnCl₂) and Zinc (Zn): Reagents like tin(II) chloride and zinc dust offer milder conditions and can provide excellent chemoselectivity for sensitive substrates.[5] Their use is generally limited to smaller-scale syntheses due to the high cost and the stoichiometric generation of metallic waste.[10]

The following decision-making workflow can guide the selection of an appropriate reduction strategy.

G start Start: Nitropyridine Substrate q4 Other Reducible Groups? start->q4 q1 Halogen Present? q2 High-Pressure H2 Available? q1->q2 No transfer_h2 Transfer Hydrogenation (e.g., Pd/C, HCOOH/HCOONH4) q1->transfer_h2 Yes q3 Large Scale (>100 kg)? q2->q3 No pdc_h2 Catalytic Hydrogenation (Pd/C, H2) q2->pdc_h2 Yes q3->transfer_h2 No fe_acid Fe / Acid Reduction q3->fe_acid Yes q4->q1 No sncl2_zn SnCl2 or Zn Reduction q4->sncl2_zn Yes (e.g., Aldehyde) cat_h2 Catalytic Hydrogenation (e.g., Raney Ni, Pt/C)

Caption: Workflow for selecting a nitropyridine reduction method.

Part 2: The Paramount Concern—Thermal Safety and Hazard Management

The reduction of an aromatic nitro group is a highly energetic transformation, with reaction enthalpies often exceeding -400 to -550 kJ/mol.[4] Improper management of this exotherm on a large scale can lead to a runaway reaction, over-pressurization of the reactor, and release of volatile materials.

A critical and often underappreciated danger is the potential accumulation of thermally unstable intermediates, such as nitroso and hydroxylamine species.[11] If the reaction stalls or if conditions are not optimal, these intermediates can build up. A subsequent change in conditions (e.g., a rise in temperature) can cause their rapid and highly exothermic conversion to the final amine, overwhelming the reactor's cooling capacity.

A robust safety assessment is therefore non-negotiable.

G cluster_0 Pre-Scale-Up Safety Assessment dsc Step 1: DSC Analysis (Determine reaction enthalpy and onset temperature) rc1 Step 2: Reaction Calorimetry (RC1) (Simulate plant conditions, measure heat flow, assess accumulation risk) dsc->rc1 process_dev Step 3: Process Modification (e.g., semi-batch addition, dilution, lower temperature) rc1->process_dev validation Step 4: Pilot Plant Validation (Confirm safety and performance at intermediate scale) process_dev->validation safe_process Safe, Scalable Process validation->safe_process start Proposed Synthesis start->dsc

Caption: A mandatory safety assessment workflow for scale-up.

Part 3: Detailed Application Protocols

The following protocols are presented as robust starting points for process development and scale-up. Note: All procedures must be subjected to a thorough risk assessment and safety review before implementation.

Protocol 1: Kilogram-Scale Synthesis of 4-Aminopyridine via Catalytic Hydrogenation

This protocol describes the reduction of 4-nitropyridine N-oxide, which is often preferred over 4-nitropyridine for its stability, followed by a deoxygenation that occurs in situ under hydrogenation conditions.[12]

Reaction: 4-Nitropyridine N-Oxide → 4-Aminopyridine

Core Principle: This high-pressure hydrogenation leverages the high activity of a Pd/C catalyst for a clean and efficient conversion. The primary scale-up challenge is the safe handling of hydrogen gas and the pyrophoric catalyst.

Step-by-Step Methodology:

  • Reactor Inerting: A suitable high-pressure autoclave (e.g., 100 L Hastelloy reactor) is thoroughly purged with nitrogen to remove all oxygen.

  • Catalyst Slurry Preparation: In a separate, inerted vessel, a slurry of 10% Palladium on Carbon (50% wet, 1.0 kg, ~0.1 mol eq. based on dry weight) in ethanol (20 L) is prepared. Causality: Using a wet catalyst significantly reduces the risk of ignition as dry Pd/C is pyrophoric and can spark in the presence of air and flammable solvents.

  • Charging Reactor: The catalyst slurry is transferred to the autoclave under a nitrogen blanket. 4-Nitropyridine N-oxide (10.0 kg, 71.4 mol) is added, followed by an additional 40 L of ethanol to achieve the target concentration.

  • Hydrogenation: The reactor is sealed and purged three times with nitrogen, followed by three purges with hydrogen gas. The reactor is then pressurized with hydrogen to 5 bar (approx. 72.5 psi) and heated to 60°C. The reaction is typically very fast and exothermic; efficient cooling is critical to maintain the target temperature.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. A sample can be carefully taken (after depressurizing and purging) and analyzed by HPLC or TLC to confirm the complete consumption of the starting material.

  • Catalyst Filtration (Critical Safety Step): After cooling to room temperature, the reactor is depressurized and purged thoroughly with nitrogen. The reaction mixture is transferred to a filtration unit (e.g., a filter press or Nutsche filter) that has been pre-inerted with nitrogen. The catalyst is filtered off, and the filter cake is kept wet with solvent at all times. Trustworthiness: Never allow the catalyst cake to dry in the open air. It will ignite. The cake should be washed with a small amount of ethanol (10 L).

  • Product Isolation: The combined filtrate is transferred to a glass-lined reactor. The solvent is distilled off under reduced pressure. The resulting crude solid is then recrystallized from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield pure 4-aminopyridine.

Comparative Data Table:

ParameterLaboratory Scale (10g)Pilot Scale (10kg)
Substrate 10.0 g10.0 kg
Catalyst (10% Pd/C, dry basis) 1.0 g (10 wt%)1.0 kg (10 wt%)
Solvent (Ethanol) 60 mL60 L
H₂ Pressure 5 bar5 bar
Temperature 60°C60°C
Typical Reaction Time 2-4 hours3-6 hours
Typical Yield 90-95%88-93%
Purity (by HPLC) >99%>99%
Protocol 2: Scale-Up Synthesis of 2-Amino-5-nitropyridine via Transfer Hydrogenation

This protocol is for the nitration of 2-aminopyridine, a reaction that must be carefully controlled, but the focus here is on a hypothetical subsequent reduction where transfer hydrogenation would be ideal to preserve a sensitive functional group on a different substrate. Let's adapt this to a more relevant example: the reduction of 2-chloro-5-nitropyridine.

Reaction: 2-Chloro-5-nitropyridine → 5-Amino-2-chloropyridine

Core Principle: This CTH process avoids both high-pressure hydrogen and harsh acidic conditions, making it ideal for substrates containing acid-sensitive groups or halogens susceptible to hydrogenolysis. The primary scale-up challenge is controlling the exotherm from the decomposition of ammonium formate.

Step-by-Step Methodology:

  • Reactor Setup: A 100 L glass-lined reactor equipped with a robust overhead stirrer, temperature probe, and condenser is charged with 2-chloro-5-nitropyridine (8.0 kg, 50.4 mol) and methanol (40 L).

  • Catalyst Addition: 5% Palladium on Carbon (50% wet, 400 g) is added to the stirred solution.

  • Reagent Addition: Ammonium formate (16.0 kg, 253.7 mol, 5.0 eq.) is dissolved in water (16 L) and charged to an addition funnel. This solution is added portion-wise to the reactor over 2-3 hours. Causality: The decomposition of ammonium formate is exothermic. A controlled, semi-batch addition is crucial for maintaining the reaction temperature below the reflux point of methanol (approx. 65°C).

  • Reaction Drive: After the addition is complete, the reaction mixture is gently warmed to 50-55°C and held for 4-6 hours until completion is confirmed by HPLC analysis.

  • Workup: The reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst and inorganic salts. The filter cake is washed with methanol (2 x 10 L).

  • Product Isolation: The majority of the methanol is removed from the filtrate by distillation. The resulting aqueous slurry is diluted with water (50 L) and extracted with ethyl acetate (3 x 30 L). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which can be further purified by recrystallization.

Protocol 3: Large-Scale Synthesis of 3-Aminopyridine via Iron Reduction

Reaction: 3-Nitropyridine → 3-Aminopyridine

Core Principle: This classic Béchamp reduction uses inexpensive iron powder and an acid catalyst. The process is robust but requires careful management of a heterogeneous slurry and a challenging workup to remove iron byproducts.

Step-by-Step Methodology:

  • Reactor Charging: A 200 L reactor is charged with water (50 L), ethanol (25 L), and fine iron powder (10.0 kg, 179 mol, ~5 eq.). The slurry is stirred vigorously.

  • Substrate Addition: 3-Nitropyridine (5.0 kg, 40.3 mol) is added to the reactor.

  • Initiation and Exotherm Control: Concentrated hydrochloric acid (1.5 L) is added in a single portion to initiate the reaction. An initial exotherm is expected. The reaction temperature is maintained between 80-90°C with cooling. Causality: The acid activates the iron surface and catalyzes the reduction. The rate is controlled by maintaining a slightly acidic pH and managing the temperature.

  • Reaction Drive: The reaction is held at 80-90°C for 6-8 hours. Progress is monitored by TLC or HPLC until the starting material is consumed.

  • Workup - Iron Removal (Critical Challenge): The hot reaction mixture is filtered through a pre-heated filter press to remove the bulk of the iron and iron oxides. This step can be slow and requires a robust filtration setup. The filter cake is washed with hot water.

  • Basification and Extraction: The filtrate is returned to the reactor and cooled. A concentrated solution of sodium hydroxide is added to adjust the pH to >10, precipitating the remaining iron salts as hydroxides. This slurry is filtered again. The resulting filtrate is then extracted with a suitable solvent like dichloromethane or toluene to isolate the 3-aminopyridine.

  • Purification: The solvent is removed by distillation, and the crude 3-aminopyridine is purified by vacuum distillation or recrystallization.

Part 4: Process Analytical Technology (PAT) and In-Process Controls

To ensure a safe, reproducible, and efficient process on a large scale, robust in-process controls are essential.[4]

G cluster_0 Process Analytical Technology (PAT) process Large-Scale Reactor hplc HPLC/UPLC Offline analysis for reaction completion, purity process->hplc Sampling gc GC Analysis of residual solvents, volatile impurities process->gc Sampling reactir In-situ IR Real-time tracking of -NO2 disappearance and -NH2 appearance process->reactir Probe calorimetry Heat Flow Real-time monitoring of exotherm for safety process->calorimetry Jacket Sensors

Caption: Integration of PAT for robust process monitoring and control.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for accurately tracking the consumption of the nitropyridine starting material and the formation of the aminopyridine product.

  • Gas Chromatography (GC): Useful for monitoring volatile starting materials, products, or residual solvents during workup and isolation.[13]

  • In-situ Infrared Spectroscopy (ReactIR): Provides real-time mechanistic information by monitoring the disappearance of the characteristic nitro group stretches (~1550 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (~3300-3500 cm⁻¹). This allows for precise endpoint determination and early detection of stalled reactions.

References

  • New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. PubMed.[Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.[Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.[Link]

  • New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Institutional Repository FHNW (IRF).[Link]

  • 4-aminopyridine preparation method.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.[Link]

  • Reduction of nitro compounds. Wikipedia.[Link]

  • Method for preparing 3-aminopyridines
  • Nitro Reduction - Common Conditions. Organic Chemistry.[Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.[Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications.[Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.[Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate.[Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry.[Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Preparation method of 5-nitro-2-aminopyridine.
  • Challenges in Scaling Up Hydrogen Projects. Technip Energies.[Link]

  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Royal Society of Chemistry.[Link]

  • Preparation method of 2-amino-3-nitro pyridine. Patsnap.[Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv.[Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.[Link]

  • 3-aminopyridine. Organic Syntheses.[Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.[Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. ResearchGate.[Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. National Institutes of Health.[Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions analogous to the Williamson ether synthesis, where the alkoxide of 4-hydroxypiperidine attacks the electron-deficient pyridine ring of 2-chloro-5-nitropyridine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. While the primary reaction is straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will address these challenges in a question-and-answer format.

Visualizing the Main Reaction Pathway

To provide a clear understanding of the intended synthesis, the following diagram illustrates the key transformation.

Main Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine free_base 5-Nitro-2-(4-piperidinyloxy)pyridine (Free Base) 2_chloro_5_nitropyridine->free_base 4_hydroxypiperidine 4-Hydroxypiperidine alkoxide Piperidin-4-olate 4_hydroxypiperidine->alkoxide Base (e.g., NaH, K2CO3) alkoxide->free_base SNAr Reaction hcl_salt 5-Nitro-2-(4-piperidinyloxy)pyridine Hydrochloride free_base->hcl_salt HCl

Caption: Main synthetic route for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common side reactions and challenges encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.

FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. What is it and how can I prevent its formation?

Answer:

The most common isomeric byproduct is the N-alkylated product, where the piperidine nitrogen attacks the 2-chloro-5-nitropyridine instead of the hydroxyl oxygen. 4-Hydroxypiperidine is an ambident nucleophile, meaning it has two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the secondary amine.

Causality:

The regioselectivity of the reaction (O-alkylation vs. N-alkylation) is influenced by several factors, including the choice of base, solvent, and temperature. Hard and soft acid-base (HSAB) theory can provide some insight. The oxygen of the alkoxide is a "harder" nucleophile, while the nitrogen of the amine is "softer." The electrophilic carbon on the pyridine ring is relatively hard.

  • Conditions Favoring N-Alkylation: Protic solvents that can hydrogen bond with the hydroxyl group can leave the nitrogen as the more available nucleophile. Weaker bases that do not fully deprotonate the hydroxyl group also favor N-alkylation.

  • Conditions Favoring O-Alkylation: A strong base is crucial to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. Aprotic polar solvents are preferred as they solvate the cation of the base without interfering with the nucleophile.

Troubleshooting Protocol:

  • Choice of Base: Employ a strong, non-nucleophilic base to ensure complete deprotonation of the 4-hydroxypiperidine. Sodium hydride (NaH) is a common and effective choice.[1][2] The use of weaker bases like potassium carbonate (K₂CO₃) may lead to a mixture of N- and O-alkylated products.

  • Solvent Selection: Use an anhydrous aprotic polar solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).[3] These solvents effectively dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile.

  • Order of Addition: Add the base to a solution of 4-hydroxypiperidine in the chosen solvent first to allow for the complete formation of the alkoxide before adding the 2-chloro-5-nitropyridine.

  • Temperature Control: Maintain a controlled temperature, typically starting at a lower temperature (e.g., 0 °C) during the addition of the base and then gradually warming to room temperature or slightly elevated temperatures to drive the reaction to completion.

ParameterRecommended for O-AlkylationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete alkoxide formation.
Solvent Anhydrous DMF or THFAprotic polar solvents facilitate the reaction without solvating the nucleophile.
Temperature 0 °C to RT (or slightly elevated)Controlled temperature minimizes side reactions.
FAQ 2: I've isolated a byproduct that appears to be the starting pyridine with a hydroxyl group instead of a chlorine. How did this happen?

Answer:

This byproduct is 2-hydroxy-5-nitropyridine, and its formation is due to the hydrolysis of the starting material, 2-chloro-5-nitropyridine.

Causality:

The C2 position of the pyridine ring is highly activated towards nucleophilic attack by the electron-withdrawing nitro group at the C5 position. Water or hydroxide ions, if present in the reaction mixture, can act as nucleophiles and displace the chloride.

  • Sources of Water: The primary sources are wet solvents or hygroscopic starting materials.

  • Excess Strong Base: Using a large excess of a strong base like sodium hydroxide can also lead to the formation of the hydroxide ion, which can then compete with the desired alkoxide nucleophile.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all solvents are thoroughly dried before use. Use freshly opened reagents or dry them according to standard laboratory procedures. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Stoichiometry of the Base: Use a slight excess (typically 1.1-1.2 equivalents) of the base to ensure complete deprotonation of the alcohol without having a large excess that could promote hydrolysis.

  • Choice of Base: Sodium hydride is advantageous as its byproduct, hydrogen gas, simply evolves from the reaction mixture.[2]

Hydrolysis Side Reaction 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine 2_hydroxy_5_nitropyridine 2-Hydroxy-5-nitropyridine 2_chloro_5_nitropyridine->2_hydroxy_5_nitropyridine H2O_OH H₂O or OH⁻ H2O_OH->2_hydroxy_5_nitropyridine

Caption: Formation of 2-hydroxy-5-nitropyridine via hydrolysis.

FAQ 3: My reaction mixture turned a dark color, and I have a complex mixture of products. Could the pyridine ring have opened?

Answer:

Yes, pyridine rings, especially those activated by strong electron-withdrawing groups, can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong bases.[4][5]

Causality:

The presence of the nitro group makes the pyridine ring highly electron-deficient. A strong nucleophile, such as an excess of hydroxide or even the piperidin-4-olate, can attack the ring, leading to a series of intermediates that can ultimately result in ring cleavage and the formation of complex, often colored, byproducts. This is a known phenomenon for 2-chloro-5-nitropyridine.[4][5]

Troubleshooting Protocol:

  • Avoid Excess Strong Base: As with hydrolysis, careful control of the stoichiometry of the base is critical.

  • Temperature Management: Avoid high reaction temperatures, as this can promote ring-opening and other decomposition pathways.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged exposure to basic conditions after the starting material has been consumed.

FAQ 4: I have a high molecular weight impurity that I suspect is a bis-substituted product. How can this be formed and prevented?

Answer:

This is likely the result of the desired product, 5-Nitro-2-(4-piperidinyloxy)pyridine, acting as a nucleophile and reacting with another molecule of 2-chloro-5-nitropyridine.

Causality:

The piperidine nitrogen in the product is still a nucleophile. If there is an excess of 2-chloro-5-nitropyridine or if the reaction conditions are forcing (e.g., high temperature, long reaction time), a second SNAr reaction can occur, leading to the formation of a bis-pyridine byproduct.

Troubleshooting Protocol:

  • Stoichiometry of Reactants: Use a slight excess of 4-hydroxypiperidine relative to 2-chloro-5-nitropyridine to ensure that the latter is the limiting reagent. This will minimize the amount of unreacted electrophile available for a second substitution.

  • Controlled Addition: Consider the slow, portion-wise, or syringe-pump addition of 2-chloro-5-nitropyridine to the solution of the piperidin-4-olate. This maintains a low concentration of the electrophile throughout the reaction, favoring the desired mono-substitution.

  • Temperature and Time: As with other side reactions, avoid unnecessarily high temperatures and long reaction times.

Bis-substitution Side Reaction product 5-Nitro-2-(4-piperidinyloxy)pyridine byproduct Bis-pyridine Byproduct product->byproduct reactant 2-Chloro-5-nitropyridine reactant->byproduct

Caption: Formation of the bis-pyridine byproduct.

Purification Strategies

Effective purification is key to obtaining the final product in high purity.

  • Acid-Base Extraction: The basicity of the desired product (due to the piperidine nitrogen) allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the product, moving it to the aqueous layer. The organic layer containing non-basic impurities can then be discarded. The aqueous layer is then basified (e.g., with NaOH or K₂CO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

  • Crystallization: The hydrochloride salt of the final product often has good crystallinity. Recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol) is an excellent method for removing impurities.

  • Column Chromatography: For the removal of closely related impurities, such as the N-alkylated isomer, column chromatography on silica gel may be necessary. A gradient elution system, for example, with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), can be effective.

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o848. Retrieved from [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Heriot-Watt Research Portal. (1993, May 21). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Retrieved from [Link]

  • YouTube. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). N- and O-alkylation reactions of ambident nucleophiles 1–3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

  • University of Washington Tacoma Digital Commons. (n.d.). Bioactive Quinazolinone: Synthetic pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]

Sources

Technical Support Center: Pyridine Hydrochloride Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Handling of Pyridine Hydrochloride Salts

Status: Operational | Updated: 2024-05 Audience: Process Chemists, R&D Scientists, Drug Development Engineers

Introduction: The Stability Paradox

Welcome to the technical support hub for pyridine hydrochloride salts. You are likely here because your salt has either turned into an intractable oil or absorbed enough atmospheric moisture to become a liquid.

Pyridine derivatives are weak bases (


). Converting them to hydrochloride salts (

) is a standard strategy to improve water solubility and bioavailability in drug development. However, this creates a hygroscopicity paradox : the very property that makes them bioavailable (high aqueous solubility) makes them difficult to isolate as dry, free-flowing solids.

This guide provides self-validating protocols to overcome Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and to manage extreme hygroscopicity.

Module 1: Solvent System Selection

The Golden Rule: Avoid water if possible. While pyridine salts are soluble in water, removing water requires high heat or lyophilization, which can degrade sensitive substrates.

Recommended Solvent Architectures

The most robust method for pyridine HCl salts is Anti-Solvent Crystallization .

Solvent RoleRecommended SolventsFunctionCritical Note
Good Solvent Ethanol (Anhydrous) , Methanol, IsopropanolDissolves the salt completely.Must be anhydrous.[1] Water content >1% can prevent crystallization.
Anti-Solvent Diethyl Ether , MTBE, Ethyl AcetateLowers solubility, forcing precipitation.Diethyl ether is superior for yield; EtOAc is safer for scale-up.
Wash Solvent Cold Diethyl Ether, PentaneRemoves surface impurities.Do not use the Good Solvent for washing (yield loss).
Visual Logic: Solvent Selection Flow

SolventSelection Start Start: Select Solvent System CheckSol Is salt soluble in hot EtOH? Start->CheckSol YesSol Yes CheckSol->YesSol NoSol No CheckSol->NoSol AddAnti Add Anti-Solvent (Ether/MTBE) dropwise to cloud point YesSol->AddAnti TryMeOH Switch to MeOH or add small amount of DMF NoSol->TryMeOH Heat Heat to reflux (clear solution) AddAnti->Heat Cool Slow Cool to RT Heat->Cool Result1 Crystalline Solid Cool->Result1 Result2 Oiling Out (LLPS) Cool->Result2 GoToModule2 Proceed to Module 2 (Oiling Out Protocol) Result2->GoToModule2

Figure 1: Decision logic for selecting the primary recrystallization solvent system.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool your solution, and instead of white needles, a second liquid phase (oil droplets) appears at the bottom. The Cause: The system has entered a "miscibility gap" where the metastable zone is interrupted by a liquid-liquid separation region. This is often driven by impurities or cooling too rapidly .

The "Oiling Out" Rescue Protocol
  • Re-dissolve: Heat the mixture back to the boiling point until the oil layer re-dissolves into a single clear phase.

  • Adjust Polarity: Add a small amount (5-10% v/v) of the Good Solvent (e.g., Ethanol).

    • Reasoning: This shifts the system composition away from the miscibility gap.

  • Seed at High Temperature: Add seed crystals of the pure salt while the solution is still hot (just below boiling).

    • Mechanism:[2][3][4][5][6][7] Seeds provide a surface for nucleation, bypassing the energy barrier that favors the amorphous oil phase.

  • Slow Cooling: Wrap the flask in cotton or place it in a warm oil bath and let it cool to room temperature over 4–6 hours. Do not use an ice bath yet.

  • Trituration: If oil persists, decant the supernatant. Add fresh anti-solvent (Ether) to the oil and scratch the flask wall vigorously with a glass rod. This mechanical stress can induce crystallization.

Visual Workflow: Overcoming LLPS

OilingOutRescue StateOil State: Oiling Out Observed Step1 1. Re-heat to Clear Solution StateOil->Step1 Step2 2. Add 10% Excess Good Solvent Step1->Step2 Step3 3. Add Seeds at T > 60°C Step2->Step3 Step4 4. Slow Cool (Insulated) Step3->Step4 Check Crystals formed? Step4->Check Success Filter & Dry Check->Success Yes Fail Triturate Oil with Ether Check->Fail No (Oil remains) Fail->Success Solidifies

Figure 2: Step-by-step workflow to resolve liquid-liquid phase separation (oiling out).

Module 3: Managing Hygroscopicity

Pyridine hydrochloride (


) is deliquescent.[6] If handled in open air with high humidity, it will absorb water until it dissolves itself.
Handling Protocols
  • Filtration:

    • Use a Schlenk frit or a sintered glass funnel under a blanket of Nitrogen/Argon.

    • Do not pull air through the filter cake for extended periods; this sucks atmospheric moisture into the solid.

  • Drying:

    • Primary: Vacuum oven at 40–50°C.

    • Desiccant: Use Phosphorus Pentoxide (

      
      ) or KOH pellets in the vacuum desiccator. Silica gel is often insufficient.
      
  • Storage:

    • Store in a desiccator or a tightly sealed vial taped with Parafilm.

    • For long-term storage, keep at -20°C to slow kinetic water absorption.

Module 4: Stoichiometry & Impurity Purging

Problem: The product is sticky or discolored (yellow/brown). Cause: Excess HCl (sticky) or oxidation products (color).

Purification Table
Impurity TypeSymptomRemediation Strategy
Excess HCl Sticky paste; smells acrid.Recrystallize from Acetone/Ethanol . Acetone does not solvate free HCl well, helping to wash it away.
Free Base (Pyridine) Fishy odor; low melting point.Dissolve in ether, bubble dry HCl gas (or add HCl in Dioxane) to precipitate the salt fully.
Color Bodies Yellow/Brown tint.Add Activated Charcoal to the hot ethanol solution. Filter while hot through Celite, then add anti-solvent.

Frequently Asked Questions (FAQ)

Q1: Can I boil off the HCl if I dry it too long under vacuum? A: Generally, no. Pyridine hydrochloride is a stable salt with a defined melting point (


).[8] However, if the salt is not fully formed (equilibrium exists), high heat under high vacuum can drive off free pyridine or HCl, shifting the equilibrium. Dry at moderate temperatures (40-50°C) to be safe [1].

Q2: My salt turned into a liquid overnight on the bench. Is it ruined? A: It is likely just dissolved in absorbed water. You can recover it by removing the water (azeotropic distillation with toluene is effective, though toxic; rotary evaporation with ethanol is safer) and then recrystallizing.

Q3: Why use Diethyl Ether? It's dangerous. A: Diethyl ether is the "gold standard" anti-solvent because pyridine HCl is virtually insoluble in it, ensuring high yields. MTBE (Methyl tert-butyl ether) is a safer, higher-boiling alternative that often works just as well.

References

  • ResearchGate Discussion. Is it possible to boil off HCl from pyridinium chloride salts? (2020).[8][9][10] Retrieved from

  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Coll. Vol. 5, p.977 (1973). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69401, Pyridinium chloride. Retrieved from

  • Mettler Toledo. Oiling Out in Crystallization. Technical Whitepaper. Retrieved from

  • Google Patents. Method for cleanly preparing high-purity pyridine hydrochloride (CN103755625A). Retrieved from

Sources

Technical Support Center: By-product Formation in the Synthesis of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with by-product formation during their synthetic routes. Aminopyridines are crucial building blocks in pharmaceuticals and agrochemicals, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.

This document moves beyond simple protocols to explain the underlying chemical principles driving by-product formation. By understanding the "why," you can make more informed decisions to troubleshoot and optimize your reactions effectively.

Troubleshooting Workflow: A General Approach

Before diving into route-specific issues, it's essential to have a systematic approach to troubleshooting. When an unexpected by-product appears, a logical diagnostic workflow can quickly identify the root cause and solution.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Optimization & Verification start Reaction Mixture Shows Impurity (TLC, LC-MS, GC-MS) identify Characterize By-product (MS, NMR, IR) start->identify consult Consult Synthesis Route in This Guide (e.g., Chichibabin, Nitration/Reduction) identify->consult match Match By-product to Known Side Reactions consult->match implement Implement Recommended Protocol Changes (Temp, Reagents, Solvent, etc.) match->implement analyze Monitor Reaction & Analyze New Sample implement->analyze analyze->implement If impurity persists, re-evaluate & refine. end Achieve Desired Purity / Isolate Product analyze->end

Caption: General troubleshooting workflow for identifying and mitigating by-products.

Part 1: The Chichibabin Reaction

The direct amination of pyridines using sodium amide (NaNH₂) is a powerful but often harsh method. The high temperatures and strongly basic conditions can lead to several predictable by-products.

Frequently Asked Questions & Troubleshooting

Q1: My Chichibabin reaction is producing a significant amount of a dimeric by-product and has a low yield of the desired 2-aminopyridine. What is happening and how can I fix it?

A1: Cause and Mechanism: You are likely observing the formation of a 2,2'-bipyridine derivative. This is a common side reaction, especially at atmospheric pressure.[1][2] The mechanism involves the coupling of the pyridine starting material. High temperatures can also promote the decomposition and formation of these dimeric by-products.[1]

Troubleshooting & Optimization:

  • Increase Pressure: Running the reaction under moderate nitrogen pressure (e.g., 350 psi) has been shown to dramatically favor the formation of the desired aminopyridine over the dimer.[2] For example, in the synthesis of 2-amino-4-tert-butylpyridine, increasing the pressure shifted the yield from 11% to 74% for the desired product.[2]

  • Control Temperature: While high temperatures are necessary, excessive heat can favor dimerization. Maintain the temperature within the recommended range for your specific substrate, typically 100–130°C in solvents like xylene or toluene.[3]

  • Reagent Purity: The purity of the sodium amide can impact the reaction outcome. Interestingly, very pure sodium amide may react poorly, suggesting that impurities can sometimes have a catalytic effect.[4] However, consistency is key, so use a reliable source.

Q2: I'm observing the formation of a di-aminated product (e.g., 2,6-diaminopyridine). How can I improve selectivity for mono-amination?

A2: Cause and Mechanism: The initial product, 2-aminopyridine, contains an electron-donating amino group which, despite its negative charge in the intermediate salt form, can activate the ring for a second nucleophilic attack by another amide anion, typically at the C6 position. This "over-amination" is favored by an excess of the aminating agent.[1][3][4]

G Py Pyridine Amide1 + NaNH₂ Prod1 2-Aminopyridine (Sodium Salt Intermediate) Amide1->Prod1 Prod1->Py Desired Product (after workup) Amide2 + NaNH₂ (Excess) Prod2 2,6-Diaminopyridine (By-product) Amide2->Prod2

Caption: Reaction pathway showing over-amination by-product formation.

Troubleshooting & Optimization:

  • Stoichiometry Control: Carefully control the molar equivalents of sodium amide. Use the minimum amount required for a high conversion of the starting material. A slight excess may be needed, but large excesses should be avoided.

  • Reaction Time: Monitor the reaction progress closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, secondary amination from becoming significant. The formation of a reddish color often indicates the presence of the intermediate σ-adduct, and monitoring hydrogen gas evolution can also track progress.[1]

Q3: My reaction workup is generating hydroxypyridine by-products. What is the source of this?

A3: Cause and Mechanism: Hydroxypyridine (or its tautomer, pyridone) formation is typically not a direct result of the Chichibabin reaction itself but can occur during related synthetic routes or improper workup.[1][5] Specifically, if an alternative synthesis involves a diazonium salt intermediate, the presence of water during workup can lead to hydrolysis, forming the hydroxypyridine.[1] While less common in a standard Chichibabin workup, localized overheating during an aqueous quench could potentially contribute to some hydrolysis.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions.

  • Controlled Quench: During workup, quench the reaction by slowly adding it to ice or cold water, rather than adding water to the hot reaction mixture. This dissipates heat and minimizes potential side reactions.

Part 2: Reduction of Nitropyridines

A common and milder alternative to direct amination is the nitration of the pyridine ring followed by reduction. However, the reduction step can be problematic, leading to incomplete conversion and various side products.

Frequently Asked Questions & Troubleshooting

Q1: My reduction of 4-nitropyridine-N-oxide with iron powder is incomplete and I'm isolating 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine by-products. How can I improve this?

A1: Cause and Mechanism: This is a classic issue where the choice of acid and reaction conditions are critical. Using iron with hydrochloric acid is known to produce these by-products.[6][7] The 4-aminopyridine-N-oxide is a result of incomplete reduction. The 4-pyridone arises from hydrolysis of the aminopyridine product, especially if there is an excess of acetic acid and subsequent precipitation of basic ferric acetates.[6][7] Azoxy and azo compounds are common intermediates in the reduction of nitroarenes and can be isolated if the reduction stalls.

Troubleshooting & Optimization:

  • Choice of Reducing System:

    • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest and most efficient method for reducing both aromatic and aliphatic nitro groups to amines.[8][9] It typically proceeds to completion with few by-products, though it can be sensitive to other functional groups.[8]

    • Iron/Acid: While iron is inexpensive, the acid choice matters. Using iron in 25-30% sulfuric acid proceeds more slowly but gives a better yield of 4-aminopyridine compared to HCl.[6] Using iron powder in acetic acid is also a common and effective method.[7]

    • Tin(II) Chloride (SnCl₂): Provides a mild method for reduction and is often used when other reducible groups are present.[8] However, it generates significant tin salt waste, which can complicate purification and disposal.[10]

Table 1: Comparison of Common Reducing Agents for Nitropyridines

Reagent SystemCommon By-productsAdvantagesDisadvantages
H₂ / Pd-C Minimal if run to completionHigh yield, clean, catalyticCan reduce other functional groups (alkenes, etc.), requires H₂ gas handling
Fe / Acid (HCl, H₂SO₄, AcOH) Incomplete reduction (N-oxides), hydrolysis (pyridones), azo/azoxy compoundsInexpensive, robustCan be messy, acidic workup, potential for by-products if not optimized[6]
SnCl₂ / HCl -Mild, good functional group toleranceGenerates large amounts of tin waste, difficult purification[10]
Zn / Acid (AcOH) -Mild, effectiveGenerates zinc waste

Q2: My catalytic hydrogenation is sluggish or fails completely. What factors could be at play?

A2: Cause and Mechanism: Catalytic hydrogenation can be inhibited by catalyst poisons or suboptimal reaction conditions. Sulfur-containing compounds are classic poisons for palladium catalysts. The substrate's solubility and the reaction parameters (pressure, temperature, solvent) are also critical for success.

Troubleshooting & Optimization:

  • Catalyst Quality & Loading: Ensure the Pd/C catalyst is fresh and active. If the reaction is slow, consider increasing the catalyst loading (wt%).

  • Solvent Choice: The substrate must be soluble in the reaction solvent. A protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) in a solvent like tetrahydrofuran (THF) almost always helps the hydrogenation process.[11]

  • Pressure & Temperature: For stubborn reductions, increasing the hydrogen pressure and/or gently heating the reaction can significantly increase the rate.[11]

  • Check for Poisons: Ensure your starting material and solvent are free from sulfur-containing impurities.

Part 3: Palladium-Catalyzed Amination (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[12] However, a common and frustrating side reaction is hydrodehalogenation, where the aryl halide is simply reduced, consuming starting material and catalyst.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing a significant amount of the corresponding pyridine (hydrodehalogenation by-product) instead of my desired aminopyridine. What causes this and how can I suppress it?

A1: Cause and Mechanism: Hydrodehalogenation is a frequent competing reaction in palladium-catalyzed cross-couplings.[13] It occurs when the oxidative addition product, LₙPd(Ar)(X), is intercepted by a hydride source before reductive elimination with the amine can occur. The source of the hydride can be complex, sometimes involving the solvent (like an alcohol), the amine, or formate salts used as bases.[13][14] The choice of phosphine ligand is critical in controlling the relative rates of the desired amination versus the undesired reduction.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X aryl_halide Ar-X amine R₂NH base Base intermediate L₂Pd(Ar)(X) oxidative_addition->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination + R₂NH, Base hydrodehalogenation Hydrodehalogenation (Side Reaction) intermediate->hydrodehalogenation product Ar-NR₂ (Desired Product) reductive_elimination->product product->pd0 Regenerates Catalyst byproduct Ar-H (By-product) hydrodehalogenation->byproduct hydride_source [H⁻] Source

Caption: Competing pathways in Buchwald-Hartwig amination.

Troubleshooting & Optimization:

  • Ligand Choice: This is the most critical factor. Electron-rich, sterically hindered phosphine ligands (e.g., Josiphos, Buchwald's biarylphosphine ligands) are known to promote the desired C-N bond formation and suppress hydrodehalogenation. Bidentate ligands can also create more stable catalytic complexes that are less prone to side reactions.

  • Base Selection: The choice of base is crucial. Weaker bases can sometimes be beneficial. For particularly sensitive substrates, carefully screening bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) is recommended.

  • Solvent: Aprotic solvents like toluene or dioxane are standard. Avoid alcohol solvents if hydrodehalogenation is a major issue, as they can act as hydride donors.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor decomposition pathways that lead to reduction.

General Purification Strategies

Q: What are the best general methods for purifying aminopyridines from these by-products?

A: The purification strategy depends heavily on the physical properties of the desired product and the impurities.

  • Acid-Base Extraction: Aminopyridines are basic. A common first step is to dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like bipyridine dimers or hydrodehalogenated products) in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and re-extracted to recover the pure amine.

  • Column Chromatography: This is a highly effective method.

    • Silica Gel: Standard silica gel can be used, but aminopyridines can sometimes streak due to their basicity. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can significantly improve peak shape.

    • Alumina (Basic or Neutral): For very basic amines, alumina can be a better choice than silica.

    • Florisil: This magnesium silicate adsorbent can also be effective for purifying aminopyridines.[15]

  • Crystallization: If the aminopyridine is a solid, crystallization from a suitable solvent system is an excellent way to achieve high purity.

  • Cation-Exchange Chromatography: For challenging separations, especially removing excess 2-aminopyridine starting material in derivatization reactions, cation-exchange chromatography can be a powerful technique.[16]

References

  • BenchChem. (n.d.). Preventing Byproduct Formation in Aminopyridine Synthesis.
  • ChemistRn. (2022, April 25). Chichibabin amination: Easy mechanism. Chemistry Notes.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Slideshare. (n.d.). Chichibabin Reaction.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4.
  • Scientific Update. (2018, November 26). The Chichibabin amination reaction.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
  • ACS Publications. (n.d.). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • RSC Publishing. (2013, October 22). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • NIH. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

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Validation & Comparative

A Comparative Guide to the Biological Activity Screening of Novel Piperidinyl Ether Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, derivatives combining piperidine and pyridine moieties have garnered significant attention due to their prevalence in numerous biologically active compounds.[1] This guide focuses on a promising, yet relatively underexplored subclass: piperidinyl ether pyridine derivatives. The introduction of an ether linkage between these two key pharmacophores offers a unique structural motif with the potential for diverse biological activities, including anticancer, antibacterial, and antifungal actions.[1][2]

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth comparison of the biological activities of these novel derivatives. It delves into the causality behind experimental choices, offers detailed protocols for key screening assays, and explores the burgeoning understanding of their structure-activity relationships (SAR).

The Rationale for Piperidinyl Ether Pyridine Derivatives: A Structural Insight

The hybridization of piperidine and pyridine rings through an ether linkage creates a molecule with a distinct conformational flexibility and electronic distribution. The piperidine ring, a saturated heterocycle, can adopt various chair and boat conformations, influencing its interaction with biological targets.[3] Conversely, the aromatic pyridine ring acts as a versatile pharmacophore capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2] The ether bond introduces a degree of rotational freedom, allowing the two cyclic systems to orient themselves optimally for target binding. This unique combination of structural features makes piperidinyl ether pyridine derivatives attractive candidates for drug discovery.

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of pyridine and piperidine derivatives as anticancer agents.[4][5][6] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[7] For novel piperidinyl ether pyridine derivatives, the anticancer activity is hypothesized to be influenced by the nature and position of substituents on both the piperidine and pyridine rings, as well as the length and flexibility of the ether linkage.

Comparative Anticancer Activity

To provide a comparative perspective, the following table summarizes the in vitro anticancer activity (IC50 values) of representative pyridine and piperidine derivatives against various cancer cell lines. While direct comparative data for a wide range of piperidinyl ether pyridine derivatives is still emerging, the data presented for structurally related compounds offers valuable insights into the potential potency of this class.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference StandardIC50 (µM)
Spiro-pyridine derivative 7Caco-27.83 ± 0.5Doxorubicin12.49 ± 1.1
Spiro-pyridine derivative 8HepG-28.42 ± 0.7Doxorubicin4.50 ± 0.2
2-amino-4-(1-piperidine) pyridine derivative 2eH3122 (ALK-addicted)6.27CrizotinibNot specified
2-amino-4-(1-piperidine) pyridine derivative 2eHCC78 (ROS1-addicted)10.71CrizotinibNot specified
Pyridine-urea derivative 8eMCF-73.93 ± 0.73 (VEGFR-2 inhibition)Not specifiedNot specified
Novel pyridine derivative 9aMCF-720Not specifiedNot specified

Note: The data presented is a compilation from various studies and is intended for comparative purposes. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is significantly influenced by the presence and position of various functional groups.[2] Studies on a broad range of pyridine compounds suggest that the introduction of methoxy (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance anticancer activity.[8] Conversely, the presence of bulky groups or halogen atoms may lead to a decrease in potency.[8] For piperidinyl ether pyridine derivatives, it is postulated that:

  • Substitution on the Pyridine Ring: Electron-donating or -withdrawing groups on the pyridine ring can modulate the electronic properties of the molecule, influencing its binding affinity to target proteins.

  • Substitution on the Piperidine Ring: The nature and stereochemistry of substituents on the piperidine ring can impact the compound's conformational preferences and its ability to fit into the binding pocket of a target.

  • The Ether Linkage: The length and flexibility of the ether chain can affect the overall topology of the molecule, determining the spatial orientation of the piperidine and pyridine rings.

SAR_Anticancer cluster_0 Piperidinyl Ether Pyridine Scaffold cluster_1 Structural Modifications cluster_2 Biological Activity Scaffold Piperidine-O-Pyridine Pyridine_Sub Pyridine Substituents (e.g., -OCH3, -OH) Piperidine_Sub Piperidine Substituents (e.g., alkyl, aryl) Ether_Linkage Ether Linkage (length, flexibility) Activity Anticancer Potency (IC50) Pyridine_Sub->Activity Modulates electronic properties Piperidine_Sub->Activity Influences conformation Ether_Linkage->Activity Affects molecular topology

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidinyl ether pyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Antimicrobial Activity: A Broad Spectrum of Potential

Heterocyclic compounds containing pyridine and piperidine rings are known to exhibit a wide range of antimicrobial activities.[9][10] The introduction of an ether linkage in piperidinyl ether pyridine derivatives may enhance their lipophilicity, potentially improving their ability to penetrate microbial cell membranes.

Comparative Antibacterial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridine derivatives against various bacterial and fungal strains. This data serves as a benchmark for evaluating the potential antimicrobial efficacy of novel piperidinyl ether pyridine derivatives.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Pyridine derivative 17dS. aureusNot specifiedC. albicans (ATCC 9763)8
Pyridine derivative 17dE. coli0.5Not specifiedNot specified
Pyridine derivative 17aNot specifiedNot specifiedC. albicans (ATCC 9763)8
Pyridine-triazole 127bS. aureus12.5C. albicans6.25
Pyridine-triazole 127bE. coli25A. niger12.5

Note: The data is compiled from various sources and should be interpreted with consideration of potential variations in experimental methodologies.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the piperidinyl ether pyridine derivative solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control, a negative control, and a positive control (e.g., a standard antibiotic or antifungal).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow Start Start Prepare_Agar Prepare and pour agar plates Start->Prepare_Agar Prepare_Inoculum Prepare microbial inoculum Prepare_Agar->Prepare_Inoculum Inoculate_Plates Inoculate agar plates Prepare_Inoculum->Inoculate_Plates Create_Wells Create wells in the agar Inoculate_Plates->Create_Wells Add_Compounds Add test compounds and controls Create_Wells->Add_Compounds Incubate_Plates Incubate plates Add_Compounds->Incubate_Plates Measure_Zones Measure zones of inhibition Incubate_Plates->Measure_Zones End End Measure_Zones->End

Conclusion and Future Directions

The exploration of novel piperidinyl ether pyridine derivatives represents a promising avenue in the search for new therapeutic agents. While direct comparative data for this specific class of compounds is still emerging, the information available for structurally related pyridine and piperidine derivatives provides a strong rationale for their continued investigation. The unique structural features of these molecules, combining the conformational flexibility of the piperidine ring with the aromatic nature of the pyridine moiety via an ether linkage, offer a rich scaffold for chemical modification and optimization.

Future research should focus on the systematic synthesis and screening of a diverse library of piperidinyl ether pyridine derivatives to establish a comprehensive structure-activity relationship. Direct comparative studies against existing drugs and other novel compounds are crucial to accurately assess their therapeutic potential. Furthermore, detailed mechanistic studies are needed to elucidate their mode of action at the molecular level. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the exciting journey of exploring the biological activities of this novel class of compounds.

References

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
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A Senior Application Scientist's Guide to the Reduction of Nitropyridines: A Comparative Analysis of Leading Reducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

The transformation of nitropyridines to their corresponding aminopyridines is a cornerstone of synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Aminopyridines serve as critical building blocks for a vast array of biologically active molecules. The choice of reducing agent for this conversion is paramount, directly influencing yield, purity, chemoselectivity, and scalability. This guide provides an in-depth, objective comparison of the most prevalent methods for nitropyridine reduction, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their synthetic strategies.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely adopted and often preferred method for the reduction of nitro groups due to its high efficiency and the generation of water as the primary byproduct, which simplifies product workup.[1] The reaction involves the use of hydrogen gas (H₂) or a hydrogen transfer agent in the presence of a metal catalyst.

The Underlying Chemistry: A Surface-Catalyzed Cascade

The mechanism of catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of the metal catalyst. It is generally accepted to proceed through nitroso and hydroxylamine intermediates before yielding the final amine.

The choice of catalyst is critical and can influence the reaction's chemoselectivity. Palladium on carbon (Pd/C) is a common choice, though it can sometimes lead to the undesired reduction of other functional groups, such as dehalogenation.[2] For substrates containing sensitive halogen substituents, Raney nickel is often a more suitable alternative.[2]

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-5-nitropyridine using Pd/C

This protocol provides a representative procedure for the catalytic hydrogenation of a nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine

  • 10% Palladium on carbon (50% wet)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration agent (e.g., Celite®)

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol) in ethanol (20 mL) in a suitable hydrogenation vessel, add 10% Pd/C (0.1 g, 10% w/w).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-chloropyridine. Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:
  • Solvent: Ethanol is a common choice as it readily dissolves the nitropyridine and is compatible with the hydrogenation conditions.

  • Catalyst Loading: A 10% w/w loading of Pd/C is a typical starting point for this type of reduction, providing a good balance between reaction rate and cost.

  • Pressure: While higher pressures can accelerate the reaction, many nitro group reductions proceed efficiently at or slightly above atmospheric pressure, which is often more convenient and safer for laboratory-scale synthesis.

Metal-Based Reductions: The Classical Approach

The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a classical and robust method for the reduction of nitroarenes.[3] These reactions are often favored for their cost-effectiveness and excellent chemoselectivity for the nitro group, even in the presence of other reducible functionalities.

The Underlying Chemistry: Electron Transfer and Protonation

The mechanism of metal-based reductions involves the transfer of electrons from the metal to the nitro group, followed by a series of protonation steps. The acidic medium is crucial for protonating the intermediates and for dissolving the metal.

The choice of metal and acid can be tailored to the specific substrate and desired reaction conditions. Iron in the presence of hydrochloric acid or acetic acid is a very common and economical choice.

Experimental Protocol: Reduction of a Nitropyridine using Iron in Acetic Acid

This protocol details a typical procedure for the reduction of a nitropyridine using iron powder.

Materials:

  • Substituted Nitropyridine

  • Iron powder

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution (1 N)

  • Ethyl acetate

Procedure:

  • To a solution of the nitropyridine (e.g., 2.82 mmol) in ethanol (15 mL) and acetic acid (7.5 mL), add iron powder (11.29 mmol, 4 equivalents).[4]

  • Heat the resulting mixture to 100 °C and stir for 2 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Adjust the pH to 8 by the addition of a 1 N aqueous NaOH solution.[4]

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to afford the crude aminopyridine.

Causality of Experimental Choices:
  • Excess Metal: A stoichiometric excess of the reducing metal is used to ensure complete conversion of the nitro group.

  • Acidic Medium: The acid is essential for the reaction mechanism and to maintain the metal in an active state. Acetic acid is a milder option compared to hydrochloric acid and can be advantageous for acid-sensitive substrates.

  • Workup: The neutralization step is critical to quench the acid and to precipitate the iron salts, allowing for the extraction of the free amine product. The potential for delayed exotherms with finely divided metals should be considered, especially on a larger scale.[1]

Catalytic Transfer Hydrogenation: A Greener Alternative

Catalytic transfer hydrogenation (CTH) has emerged as an attractive alternative to traditional catalytic hydrogenation and metal-based reductions. This method utilizes a hydrogen donor, such as formic acid or its salts, in the presence of a catalyst, often palladium on carbon. CTH avoids the need for high-pressure hydrogen gas and can offer excellent chemoselectivity.

The Underlying Chemistry: In-Situ Hydrogen Generation

In CTH with formic acid, the formic acid decomposes on the catalyst surface to generate hydrogen in situ, which then reduces the nitro group. The use of an amine base, such as triethylamine, can facilitate the decomposition of formic acid.

This method is often praised for its mild reaction conditions and its ability to tolerate a wide range of functional groups.

Experimental Protocol: Catalytic Transfer Hydrogenation of a Nitropyridine using Formic Acid

This protocol outlines a general procedure for the CTH of a nitropyridine.

Materials:

  • Substituted Nitropyridine

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Triethylamine

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the substituted nitropyridine (0.38 mmol) in THF (1.0 mL) under an argon atmosphere, add a mixture of formic acid and triethylamine (18.5:1 ratio, 1.0 mL).[5]

  • Add 10% Pd/C (10 mol%) to the mixture. Gas evolution should be observed.[5]

  • Stir the mixture at 40 °C for 2 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a short plug of silica gel, washing with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine.

Causality of Experimental Choices:
  • Hydrogen Donor: The formic acid/triethylamine mixture serves as an efficient source of hydrogen. The triethylamine acts as a base to facilitate the decomposition of formic acid to H₂ and CO₂.

  • Catalyst: Pd/C is a highly effective catalyst for transfer hydrogenation.

  • Temperature: The reaction is often carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

Comparative Performance of Reducing Agents

The choice of reducing agent is highly dependent on the specific nitropyridine substrate, the presence of other functional groups, and the desired scale of the reaction. The following table summarizes the key performance indicators for the discussed methods.

FeatureCatalytic HydrogenationMetal/Acid ReductionCatalytic Transfer Hydrogenation
Reagents H₂ gas or transfer agent, metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)Metal (e.g., Fe, Sn, Zn), Acid (e.g., HCl, AcOH)H-donor (e.g., Formic acid), catalyst (e.g., Pd/C)
Byproducts Primarily waterMetal saltsCO₂ and water
Selectivity Can be highly selective with catalyst choice, but may reduce other functional groups (e.g., dehalogenation)[2]Generally good functional group tolerance for acid-stable groups[2]Excellent chemoselectivity, often tolerating a wide range of functional groups[6]
Conditions Often mild temperature and pressure, neutral pH possibleTypically requires acidic conditions, can be exothermicMild temperature, atmospheric pressure
Workup Filtration of catalystNeutralization and removal of metal salts, which can be cumbersome[1]Filtration of catalyst, removal of formic acid/base
Safety Flammable H₂ gas, pyrophoric catalysts (e.g., Raney Ni)Corrosive acids, potential for delayed exotherms[1]Avoids flammable H₂ gas
Cost Precious metal catalysts can be expensiveReagents are generally inexpensiveCatalyst can be expensive, but reagents are cheap
Environmental "Greener" due to water as the main byproductGenerates significant metal wasteGenerally considered a "greener" alternative

Visualizing the Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.

Experimental Workflow Comparison

G cluster_0 Catalytic Hydrogenation cluster_1 Metal/Acid Reduction cluster_2 Catalytic Transfer Hydrogenation a0 Dissolve Nitropyridine in Solvent a1 Add Pd/C Catalyst a0->a1 a2 Purge with Inert Gas a1->a2 a3 Introduce H₂ Gas a2->a3 a4 Stir at RT a3->a4 a5 Filter Catalyst a4->a5 a6 Concentrate Filtrate a5->a6 b0 Dissolve Nitropyridine in Solvent/Acid b1 Add Iron Powder b0->b1 b2 Heat and Stir b1->b2 b3 Neutralize with Base b2->b3 b4 Extract Product b3->b4 b5 Dry and Concentrate b4->b5 c0 Dissolve Nitropyridine in Solvent c1 Add Formic Acid/Base and Pd/C c0->c1 c2 Heat and Stir c1->c2 c3 Filter Catalyst c2->c3 c4 Concentrate Filtrate c3->c4

Caption: Comparative experimental workflows for nitropyridine reduction.

Generalized Reduction Mechanism

G Nitropyridine R-NO₂ (Nitropyridine) Nitroso R-NO (Nitroso Intermediate) Nitropyridine->Nitroso + 2[H] Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2[H] Aminopyridine R-NH₂ (Aminopyridine) Hydroxylamine->Aminopyridine + 2[H]

Caption: Generalized pathway for the reduction of a nitro group.

Conclusion and Recommendations

The selection of an appropriate reducing agent for the conversion of nitropyridines to aminopyridines is a critical decision in the synthetic workflow. Catalytic hydrogenation offers a clean and efficient route, particularly for substrates lacking sensitive functional groups that may be susceptible to hydrogenolysis. Metal-based reductions, especially with iron, provide a cost-effective and highly chemoselective alternative, albeit with a more demanding workup procedure. Catalytic transfer hydrogenation represents a modern, greener approach that combines the benefits of mild reaction conditions with excellent functional group tolerance.

For initial small-scale synthesis and substrate screening, catalytic transfer hydrogenation with formic acid and Pd/C is often an excellent starting point due to its operational simplicity and broad applicability. For larger-scale preparations where cost is a significant factor and the substrate is stable to acidic conditions, the classical iron-based reduction remains a highly viable and economical choice. Ultimately, the optimal method will be determined by a careful consideration of the specific molecular architecture, the presence of other functional groups, and the overall goals of the synthetic campaign.

References

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A Senior Application Scientist's Guide to Navigating Regioisomers in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, gracing a significant portion of FDA-approved drugs and functional organic materials. However, the selective functionalization of the pyridine ring presents a persistent challenge due to the electronic influence of the nitrogen heteroatom. This guide, designed for the discerning researcher, moves beyond a simple recitation of methods. It offers a comparative analysis of key strategies for achieving regiocontrol in pyridine functionalization, grounded in mechanistic understanding and supported by experimental data. We will explore the nuances of electrophilic and nucleophilic aromatic substitution, delve into the intricacies of radical-based approaches, and highlight the transformative power of modern C-H functionalization techniques.

The Electronic Landscape of Pyridine: A Foundation for Regioselectivity

The pyridine ring is an electron-deficient aromatic system, a consequence of the electronegative nitrogen atom. This inherent electronic bias governs its reactivity towards different classes of reagents. The positions on the pyridine ring are designated as C2/C6 (ortho), C3/C5 (meta), and C4 (para) relative to the nitrogen atom. Understanding the electron density at each position is paramount to predicting and controlling the outcome of functionalization reactions.

  • C2/C6 and C4 Positions: These positions are the most electron-deficient due to the inductive effect and resonance delocalization of the nitrogen lone pair. Consequently, they are susceptible to nucleophilic attack.

  • C3/C5 Positions: These positions are comparatively more electron-rich than the ortho and para positions, making them the preferred sites for electrophilic attack, albeit on a deactivated ring system.

This fundamental electronic dichotomy forms the basis for the classical approaches to pyridine functionalization.

Comparative Analysis of Functionalization Strategies

This section provides a detailed comparison of the primary methods for introducing functional groups at specific positions on the pyridine ring. We will examine the underlying mechanisms, compare their efficiencies with experimental data, and provide actionable protocols for their implementation.

Electrophilic Aromatic Substitution (EAS): The Challenge of C3 Functionalization

Direct electrophilic aromatic substitution on pyridine is notoriously difficult due to the severe deactivation of the ring by the nitrogen atom.[1] The nitrogen can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. When the reaction does proceed, it overwhelmingly favors substitution at the C3 position.[2]

Mechanism of C3-Selectivity in EAS:

The preference for C3 substitution can be rationalized by examining the stability of the Wheland intermediates (sigma complexes) formed upon electrophilic attack at each position.

Caption: Wheland intermediates in pyridine EAS.

Attack at C2 or C4 results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. In contrast, attack at C3 allows the positive charge to be delocalized across three carbon atoms without placing a positive charge on the nitrogen, leading to a more stable intermediate.

Overcoming the Limitations: The Pyridine N-Oxide Strategy

To enhance the reactivity of the pyridine ring towards electrophiles and to steer the substitution to the C2 and C4 positions, the pyridine N-oxide strategy is often employed.[3] The N-oxide group is a strong activating group that donates electron density to the ring through resonance, particularly at the C2 and C4 positions.

Comparative Data: Nitration of Pyridine vs. Pyridine N-Oxide

SubstrateReaction ConditionsProduct(s)YieldReference
PyridineFuming H₂SO₄, KNO₃, 300 °C3-Nitropyridine22%[4]
Pyridine N-OxideConc. H₂SO₄, Fuming HNO₃, 90 °C4-Nitropyridine N-Oxide90%[5]

Experimental Protocol: Nitration of Pyridine N-Oxide to 4-Nitropyridine N-Oxide

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of pyridine N-oxide (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq) while maintaining the temperature below 10 °C with an ice bath.

  • After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-nitropyridine N-oxide.

The N-oxide can then be deoxygenated using reagents like PCl₃ or H₂/Pd to yield the 4-substituted pyridine.

Nucleophilic Aromatic Substitution (SNA_r_): Targeting the C2 and C4 Positions

The electron-deficient nature of the C2 and C4 positions makes them prime targets for nucleophilic attack, especially when a good leaving group (e.g., a halide) is present at these positions.[6]

Mechanism of C2/C4-Selectivity in SNAr:

The regioselectivity is governed by the stability of the Meisenheimer complex, the anionic intermediate formed during the reaction.

Minisci_Mechanism Initiator Initiator R• R• Initiator->R• generates Pyridine + H+ Pyridine + H+ Pyridinium ion Pyridinium ion Pyridine + H+->Pyridinium ion Pyridinium ionR• Pyridinium ionR• Radical cation intermediate Radical cation intermediate Pyridinium ionR•->Radical cation intermediate Radical addition Substituted Pyridine Substituted Pyridine Radical cation intermediate->Substituted Pyridine Oxidation, -H+

Caption: Simplified workflow of the Minisci reaction.

Controlling Regioselectivity in the Minisci Reaction:

While the Minisci reaction often yields a mixture of C2 and C4 isomers, several strategies have been developed to enhance the selectivity for the C4 position. One highly effective method involves the use of a removable blocking group on the pyridine nitrogen. [7][8] Experimental Protocol: C4-Selective Minisci Alkylation using a Maleate-Derived Blocking Group

This protocol is adapted from the work of Baran and co-workers. [7]

  • Formation of the Pyridinium Salt: To a solution of pyridine (1.0 eq) in a suitable solvent, add maleic anhydride (1.0 eq) and stir at room temperature until the reaction is complete. The resulting pyridinium salt can often be isolated as a stable solid.

  • Minisci Alkylation: In a separate flask, dissolve the pyridinium salt (1.0 eq) and a carboxylic acid (1.5 eq) in a mixture of acetonitrile and water.

  • Add silver nitrate (AgNO₃, 0.1 eq) and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq).

  • Heat the reaction mixture to 80 °C for 1-2 hours.

  • Deprotection: After cooling to room temperature, add a base such as triethylamine to cleave the blocking group.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Comparative Data: C2 vs. C4 Selectivity in the Minisci Reaction

Pyridine SubstrateRadical SourceConditionsC2:C4 RatioReference
PyridineAdamantyl radicalStandard Minisci1:1[7]
Pyridine-maleate saltAdamantyl radicalModified Minisci>99:1 (C4 selective)[7]
Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift in Regiocontrol

The advent of transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of substituted pyridines, offering unprecedented levels of regioselectivity that are often unattainable through classical methods. [9]These methods can be broadly categorized into those that rely on an external directing group and those that are "directing-group-free."

Directed ortho-Metalation (DoM): A Powerful Tool for C2- and C4-Functionalization

Directed ortho-metalation involves the deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. [10][11]The resulting organometallic intermediate can then be trapped with a variety of electrophiles.

DoM_Workflow Pyridine-DMG Pyridine-DMG Lithiation Lithiation Pyridine-DMG->Lithiation n-BuLi, THF, -78 °C Electrophilic Quench Electrophilic Quench Lithiation->Electrophilic Quench E+ Functionalized Pyridine Functionalized Pyridine Electrophilic Quench->Functionalized Pyridine

Caption: General workflow for Directed ortho-Metalation.

For pyridines, common DMGs include amides, carbamates, and ethers. The position of lithiation is determined by the location of the DMG.

  • A DMG at C2 directs lithiation to C3.

  • A DMG at C3 directs lithiation to C2 and C4.

  • A DMG at C4 directs lithiation to C3.

Experimental Protocol: ortho-Lithiation of 2-Methoxypyridine

  • Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This reaction must be performed under an inert atmosphere in anhydrous solvents.

  • To a solution of 2-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C, slowly add n-butyllithium (1.1 eq).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed C3-Arylation: A Directing-Group-Free Approach

Recent advances have enabled the direct C-H arylation of pyridines at the C3 position without the need for a pre-installed directing group. These methods often utilize a palladium catalyst in combination with a specific ligand. [12][13] Comparative Data: Methods for C3-Arylation

MethodPyridine SubstrateArylating AgentCatalyst/LigandYieldReference
Suzuki Coupling3-BromopyridinePhenylboronic acidPd(PPh₃)₄85%[11]
Direct C-H ArylationPyridineBenzenePd(OAc)₂/1,10-phenanthroline68%[13]

While classical cross-coupling reactions require a pre-functionalized pyridine, direct C-H activation offers a more atom-economical route.

Conclusion: A Strategic Approach to Pyridine Functionalization

The selective functionalization of the pyridine ring is a multifaceted challenge that requires a deep understanding of the interplay between the electronic nature of the heterocycle and the chosen reaction conditions. This guide has provided a comparative overview of the key strategies for achieving regiocontrol, from classical electrophilic and nucleophilic substitutions to modern radical and transition-metal-catalyzed C-H functionalization methods.

The choice of the most appropriate method will depend on the desired regioisomer, the nature of the substituents already present on the pyridine ring, and the desired functional group to be introduced. For C3 functionalization, electrophilic aromatic substitution remains a viable, albeit challenging, option, while modern palladium-catalyzed C-H activation presents a powerful alternative. For C2 and C4 functionalization, a wider array of methods are available, including nucleophilic aromatic substitution, the Minisci reaction, and directed ortho-metalation. The use of pyridine N-oxides and removable blocking groups provides elegant solutions for overcoming the inherent selectivity of the pyridine ring.

By carefully considering the mechanistic principles and the experimental data presented in this guide, researchers can make informed decisions to efficiently and selectively synthesize the desired pyridine derivatives for their specific applications in drug discovery and materials science.

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